1H-pyrazol-4-amine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDSLIPVDTVHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195820 | |
| Record name | Pyrazole, 4-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4331-28-6 | |
| Record name | Pyrazole, 4-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Pyrazol-4-amine Hydrochloride: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrazol-4-amine hydrochloride, a salt of the heterocyclic amine 4-aminopyrazole, serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.
Chemical Properties and Structure
This compound is the hydrochloride salt of the parent compound 1H-pyrazol-4-amine. The addition of hydrochloric acid increases the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.
Table 1: Physicochemical Properties of 1H-Pyrazol-4-amine and its Hydrochloride Salt
| Property | 1H-Pyrazol-4-amine | This compound |
| CAS Number | 28466-26-4[1][2] | 4331-28-6[3] |
| Molecular Formula | C₃H₅N₃[1][2] | C₃H₆ClN₃[3] |
| Molecular Weight | 83.09 g/mol [1][2] | 119.55 g/mol [3] |
| Melting Point | 77-82 °C | Data not readily available |
| Boiling Point | Data not readily available | Data not readily available |
| Solubility | Data not readily available | Data not readily available |
| pKa | Data not readily available | Data not readily available |
| Appearance | White to brown to dark purple powder or crystal[2] | Data not readily available |
Table 2: Structural Identifiers for 1H-Pyrazol-4-amine and its Hydrochloride Salt
| Identifier | 1H-Pyrazol-4-amine | This compound |
| IUPAC Name | 1H-pyrazol-4-amine[1] | 1H-pyrazol-4-amine;hydrochloride |
| SMILES | C1=C(C=NN1)N[1] | C1=C(C=NN1)N.Cl |
| InChI | InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6)[1] | InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H |
| Synonyms | 4-Aminopyrazole, 1H-Pyrazol-4-ylamine, 4-Amino-1H-pyrazole[1][2] | 4-Aminopyrazole hydrochloride, 1H-Pyrazol-4-ylamine hydrochloride[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the nitration of pyrazole followed by the reduction of the resulting 4-nitropyrazole.
Step 1: Nitration of 1H-Pyrazole to 4-Nitro-1H-pyrazole
-
Materials: 1H-Pyrazole, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).
-
Procedure:
-
1H-Pyrazole is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the pyrazole solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is then quenched by pouring it onto crushed ice.
-
The precipitated 4-nitro-1H-pyrazole is collected by filtration, washed with cold water, and dried.
-
Step 2: Reduction of 4-Nitro-1H-pyrazole to this compound
-
Materials: 4-Nitro-1H-pyrazole, a reducing agent (e.g., tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with H₂ over Pd/C in an acidic medium), ethanol.
-
Procedure (using SnCl₂):
-
4-Nitro-1H-pyrazole is suspended in concentrated hydrochloric acid.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise, and the mixture is heated (e.g., to 50-70 °C) with stirring.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the resulting precipitate of this compound is collected by filtration.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified product.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show signals for the pyrazole ring protons and the ammonium proton. The chemical shifts and coupling constants are characteristic of the substituted pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazole ring. The chemical shifts provide information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the pyrazole ring and the ammonium group, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations within the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the cation (1H-pyrazol-4-aminium). The fragmentation pattern can provide further structural information.
Biological Activity and Signaling Pathways
Derivatives of 4-aminopyrazole have been identified as potent inhibitors of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is a key regulator of the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.
The JAK/STAT Signaling Pathway
The JAK-STAT pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors. The general mechanism is as follows:
-
Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of the receptor chains.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity and phosphorylate each other, leading to their activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation causes the STATs to dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
Inhibition by 4-Aminopyrazole Derivatives
Small molecule inhibitors based on the 4-aminopyrazole scaffold have been designed to compete with ATP for the binding site in the kinase domain of JAKs. By occupying this site, these inhibitors prevent the phosphorylation of JAKs and downstream STAT proteins, thereby blocking the signaling cascade. This mechanism of action makes them attractive therapeutic candidates for the treatment of various inflammatory and autoimmune disorders. While the unsubstituted 1H-pyrazol-4-amine itself may not be the most potent inhibitor, its core structure is a critical pharmacophore for the design of more complex and selective JAK inhibitors.
Conclusion
This compound is a key chemical intermediate with significant potential in the development of novel therapeutics. Its straightforward synthesis and the biological relevance of its core structure, particularly in the context of JAK-STAT signaling, make it a compound of high interest to the scientific and drug development communities. Further research into the specific properties of the hydrochloride salt and the biological activities of its derivatives will continue to expand its utility in medicinal chemistry.
References
Physicochemical Characteristics of 1H-pyrazol-4-amine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1H-pyrazol-4-amine hydrochloride. Due to the limited availability of specific experimental data for this particular salt, this document presents representative data from closely related 4-aminopyrazole derivatives to offer valuable insights for researchers. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside an exploration of the potential biological significance of this class of compounds. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving pyrazole-based compounds.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The aminopyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of various therapeutic agents. This compound, as a salt, is expected to exhibit improved solubility and stability compared to its free base form, making it an attractive starting material for drug discovery and development. Understanding its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and structure-activity relationship (SAR) studies.
Physicochemical Properties
The following tables summarize key physicochemical properties. It is important to note that where specific data for this compound is unavailable, representative data from structurally similar aminopyrazole derivatives is provided for comparative purposes.
Table 1: General and Physical Properties
| Property | Value (Representative) | Comments |
| Molecular Formula | C₃H₆ClN₃ | For this compound. |
| Molecular Weight | 119.56 g/mol | For this compound. |
| Appearance | White to off-white crystalline solid | Typical appearance for amine hydrochloride salts. |
| Melting Point | 187-188 °C | Representative value for a 4-aminopyrazole derivative.[1] Pure compounds typically exhibit a sharp melting range of 1-2°C.[2][3] Impurities can lead to a depressed and broader melting range.[2][3] |
Table 2: Solubility and Acidity
| Property | Value (Representative) | Method |
| Aqueous Solubility | Moderately to highly soluble | Expected for a hydrochloride salt. Kinetic and thermodynamic solubility assays can be performed.[4][5] |
| Organic Solvent Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol) | General solubility profile for polar organic salts. |
| pKa | ~2.5 (for the pyrazole ring) | The pKa of the parent pyrazole is 2.5.[6][7] The amino group will have a distinct, higher pKa. |
Table 3: Spectral Data
| Technique | Data (Representative for 4-Aminopyrazole Derivatives) |
| ¹H NMR | Signals corresponding to pyrazole ring protons and amine protons. Chemical shifts are dependent on the solvent and substitution.[1] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazole ring.[1] |
| FT-IR (cm⁻¹) | Broad N-H stretching bands for the amine salt around 3200-2800 cm⁻¹, C=N and C=C stretching vibrations of the pyrazole ring.[8][9][10][11][12] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the free base (m/z = 83.05 for C₃H₅N₃). Fragmentation patterns can provide structural information.[13][14] |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical parameters of this compound.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.[2][3][15]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[16]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility can be determined using the shake-flask method.[4]
-
Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a specific buffer) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.[17][18][19][20][21]
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point.
Spectral Analysis
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.
-
Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: The FT-IR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[9]
-
Data Analysis: The characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=N, C=C) are identified.[8][10][11][12]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[22][23][24][25]
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the free base. Fragmentation patterns can be analyzed to provide structural information.[13][14]
Biological Activity and Signaling Pathways
Aminopyrazole derivatives are known to exhibit a wide range of biological activities, often through the modulation of specific signaling pathways.[26] For instance, various substituted pyrazoles have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.
The diagram below illustrates a generalized workflow for investigating the biological activity of a novel pyrazole derivative, such as this compound, from initial screening to target identification.
Conclusion
This technical guide provides a foundational understanding of the physicochemical characteristics of this compound, supplemented with representative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this and related pyrazole compounds. A systematic approach to characterizing its properties and biological activities will be crucial for unlocking its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. tecan.com [tecan.com]
- 24. organomation.com [organomation.com]
- 25. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 26. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1H-pyrazol-4-amine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1H-pyrazol-4-amine hydrochloride, a key building block in pharmaceutical research and development. The document details established and modern synthetic routes, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.
Introduction
1H-pyrazol-4-amine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Access to reliably synthesized and well-characterized 4-aminopyrazole derivatives is therefore of critical importance. This guide outlines three principal synthetic strategies: the classical reduction of 4-nitropyrazole, the modern Buchwald-Hartwig amination, and a newer approach utilizing vinamidinium salts.
Comparative Summary of Synthesis Pathways
The following table summarizes the key quantitative data for the primary synthetic routes to 1H-pyrazol-4-amine, allowing for a direct comparison of their efficiencies.
| Pathway | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Overall Yield (%) |
| Route 1: Reduction | 1H-Pyrazole | H₂SO₄, HNO₃, then Pd/C, H₂ | Acetic Acid | ~18-24 hours | 65-75% |
| Route 2: Buchwald-Hartwig | 4-Bromo-1H-pyrazole | Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu | Toluene | ~20-26 hours | ~60-70% |
| Route 3: Vinamidinium Salt | Vinamidinium Salt | Hydrazine hydrate, Acid | Ethanol, Water | ~4-6 hours | Modest |
Route 1: Synthesis via Reduction of 4-Nitropyrazole
This classical and widely used two-step approach involves the nitration of 1H-pyrazole followed by the reduction of the resulting 4-nitropyrazole.
Signaling Pathway Diagram
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Experimental Protocols
Step 1a: Synthesis of 4-Nitro-1H-pyrazole
-
Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Procedure:
-
To the flask, add concentrated sulfuric acid (98%, 60 mL).
-
Cool the acid to 0-5 °C in an ice-salt bath.
-
Slowly add 1H-pyrazole (10.0 g, 0.147 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
Once the pyrazole has dissolved, add a mixture of concentrated sulfuric acid (30 mL) and concentrated nitric acid (70%, 15 mL) dropwise from the dropping funnel over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto 400 g of crushed ice.
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitro-1H-pyrazole as a white solid.
-
-
Quantitative Data:
-
Yield: Approximately 80-85%.
-
Purity: Can be further purified by recrystallization from an ethanol/water mixture.
-
Step 1b: Synthesis of 1H-Pyrazol-4-amine
-
Apparatus: A Parr hydrogenation apparatus or a two-necked flask equipped with a magnetic stirrer and a hydrogen balloon.
-
Procedure:
-
In the reaction vessel, dissolve 4-nitro-1H-pyrazole (5.0 g, 0.044 mol) in glacial acetic acid (100 mL).
-
Add 10% palladium on carbon (Pd/C, 0.5 g).
-
Pressurize the vessel with hydrogen gas (50 psi) or bubble hydrogen through the solution via a balloon.
-
Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 1H-pyrazol-4-amine.
-
-
Quantitative Data:
-
Yield: Typically >95%.
-
Step 1c: Synthesis of this compound
-
Apparatus: A 100 mL round-bottom flask with a magnetic stirrer.
-
Procedure:
-
Dissolve the crude 1H-pyrazol-4-amine from the previous step in a minimal amount of hot ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid in ethanol (e.g., 4M HCl in ethanol) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Quantitative Data:
-
Yield: Quantitative.
-
Route 2: Synthesis via Buchwald-Hartwig Amination
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond, offering an alternative to the classical reduction method. This route typically involves the use of a protecting group on the pyrazole nitrogen.
Experimental Workflow Diagram
Caption: Buchwald-Hartwig synthesis of this compound.
Experimental Protocols
Step 2a: Synthesis of 4-Bromo-1H-pyrazole
-
Apparatus: A 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Procedure:
-
Dissolve 1H-pyrazole (10.0 g, 0.147 mol) in chloroform (100 mL).
-
Add N-bromosuccinimide (NBS, 26.2 g, 0.147 mol) in one portion.
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Quantitative Data:
-
Yield: 70-80%.
-
(Note: N-protection of 4-bromopyrazole, for example with a trityl or BOC group, may be performed using standard literature procedures before proceeding to the amination step to improve solubility and prevent side reactions.)
Step 2b: Buchwald-Hartwig Amination
-
Apparatus: A Schlenk flask or a vial suitable for inert atmosphere reactions, equipped with a magnetic stirrer and a reflux condenser.
-
Procedure:
-
To the reaction vessel, add 4-bromo-1H-pyrazole (or its N-protected derivative) (1.0 g, 6.8 mmol), benzophenone imine (1.47 g, 8.1 mmol), sodium tert-butoxide (0.98 g, 10.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.12 g, 0.13 mmol), and racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.25 g, 0.41 mmol).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add anhydrous toluene (30 mL) via syringe.
-
Heat the mixture to 100 °C and stir for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the imine-coupled product.
-
-
Quantitative Data:
-
Yield: 75-85% for the coupled product.
-
Step 2c: Hydrolysis and Salt Formation
-
Apparatus: A 100 mL round-bottom flask with a magnetic stirrer.
-
Procedure:
-
Dissolve the product from the previous step in tetrahydrofuran (THF, 20 mL).
-
Add 2M aqueous hydrochloric acid (20 mL) and stir vigorously at room temperature for 2 hours.
-
Wash the aqueous layer with ethyl acetate to remove the benzophenone byproduct.
-
Concentrate the aqueous layer under reduced pressure to obtain this compound as a solid.
-
-
Quantitative Data:
-
Yield: Typically quantitative.
-
Route 3: Synthesis from Vinamidinium Salts
This route offers a more recent alternative that can avoid the use of potentially hazardous reagents. The synthesis proceeds via the condensation of a vinamidinium salt with hydrazine.
Logical Relationship Diagram
Caption: Synthesis of this compound from a vinamidinium salt.
Experimental Protocol
-
Apparatus: A 100 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Procedure:
-
Dissolve the vinamidinium hexafluorophosphate salt (e.g., 1,1,3,3-tetramethyl-2-(dimethylaminomethylidene)propane-1,3-diium bis(hexafluorophosphate)) (1.0 eq) in a mixture of ethanol and water.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and acidify with hydrochloric acid.
-
Stir for an additional hour to ensure complete hydrolysis of any intermediates.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization.
-
-
Quantitative Data:
-
Yield: This route is reported to give modest yields, and optimization may be required depending on the specific vinamidinium salt used.
-
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and disadvantages. The classical reduction of 4-nitropyrazole is a robust and high-yielding method, though it involves the use of strong acids and flammable hydrogenation conditions. The Buchwald-Hartwig amination represents a more modern, versatile, and often milder alternative, though it may require more expensive catalysts and ligands, as well as the use of protecting groups. The synthesis from vinamidinium salts is a promising newer route that avoids some of the hazardous reagents of the classical method. The choice of synthetic route will ultimately depend on factors such as scale, available equipment, cost of reagents, and safety considerations. This guide provides the necessary details to enable an informed decision for the synthesis of this important pharmaceutical intermediate.
An In-depth Technical Guide to the Spectroscopic Characterization of 1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrazol-4-amine hydrochloride, a key building block in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide presents data for the free base, 1H-pyrazol-4-amine, as a close analogue. The experimental protocols provided are based on established methodologies for the analysis of pyrazole derivatives and amine salts.
Spectroscopic Data
The formation of a hydrochloride salt from an amine can induce notable shifts in its spectroscopic signatures, particularly in NMR and IR spectra, due to the protonation of the amino group. The data presented below for the free base, 1H-pyrazol-4-amine, should therefore be considered as a baseline for the characterization of the hydrochloride salt.
Table 1: Nuclear Magnetic Resonance (NMR) Data of 1H-pyrazol-4-amine
| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |
| ¹³C | C3/C5: ~128 | Not specified | [1] |
| C4: ~118 | |||
| ¹⁵N | N1: ~-150 | Not specified | [1] |
| N2: ~-100 | |||
| NH₂: ~-320 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. For the hydrochloride salt, the signals of the carbon atoms adjacent to the protonated amino group are expected to shift downfield.
Table 2: Infrared (IR) Spectroscopy Data of 1H-pyrazol-4-amine
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400 - 3250 | Strong, broad |
| C-H stretch (aromatic) | 3150 - 3000 | Medium |
| C=C stretch (aromatic) | 1600 - 1475 | Medium |
| C-N stretch | 1350 - 1250 | Medium |
| N-H bend | 1650 - 1580 | Medium |
Note: For the hydrochloride salt, the N-H stretching region is expected to show a broad and complex absorption band due to the presence of the ammonium ion (R-NH₃⁺), often appearing between 3000 and 2500 cm⁻¹.
Table 3: Mass Spectrometry (MS) Data of 1H-pyrazol-4-amine
| Technique | m/z | Interpretation |
| Electron Ionization (EI) | 83.05 | [M]⁺ (Molecular Ion) |
| 56.04 | [M - HCN]⁺ | |
| 55.03 | [M - N₂]⁺ |
Note: The fragmentation pattern of pyrazoles can be complex. The hydrochloride salt is not typically observed directly in EI-MS due to its non-volatile nature; the spectrum will likely reflect the free base after thermal decomposition in the ion source.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as amine protons can exchange with acidic protons in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
Mandatory Visualizations
The following diagrams illustrate the general workflows for acquiring the spectroscopic data described in this guide.
Caption: Workflow for NMR data acquisition and processing.
Caption: Workflow for IR data acquisition using the KBr pellet method.
Caption: Workflow for Mass Spectrometry data acquisition (ESI).
References
Navigating the Physicochemical Landscape of 1H-Pyrazol-4-Amine Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 1H-pyrazol-4-amine hydrochloride, a crucial pyrazole derivative with significant potential in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's behavior in various solvent systems. Understanding these properties is paramount for optimizing reaction conditions, formulation development, and ensuring the compound's efficacy and shelf-life.
Core Executive Summary
This compound, as the salt of a heterocyclic amine, is anticipated to exhibit favorable solubility in polar protic solvents due to the ionic nature imparted by the hydrochloride salt. The pyrazole ring itself is a stable aromatic system, suggesting good intrinsic stability. However, the amine substituent and the overall molecular structure can be susceptible to degradation under specific environmental conditions, such as exposure to light, extreme pH, and elevated temperatures. This guide outlines the expected solubility and stability profiles and provides standardized protocols for their experimental determination.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, general principles of organic and medicinal chemistry allow for a qualitative prediction. Amine hydrochlorides are generally soluble in aqueous solutions.[1] The solubility of pyrazole, the parent compound, is noted to be higher in organic solvents like ethanol, methanol, and acetone, with limited solubility in water.[2] The hydrochloride salt of the amino-substituted pyrazole is expected to have enhanced aqueous solubility compared to its free base form.
For effective research and development, systematic determination of solubility in a range of solvents is essential. The following table provides a template for recording such experimental data.
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Polar Protic | Water | 25 | Data to be determined | |
| Methanol | 25 | Data to be determined | ||
| Ethanol | 25 | Data to be determined | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |
| Acetonitrile (ACN) | 25 | Data to be determined | ||
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | ||
| Non-Polar | Dichloromethane (DCM) | 25 | Data to be determined | |
| Toluene | 25 | Data to be determined | ||
| Hexane | 25 | Data to be determined |
Stability Assessment
The stability of this compound is a critical parameter for its handling, storage, and application. The pyrazole ring is generally stable.[3] However, factors such as light, temperature, and the chemical environment of the solvent can influence its degradation.[4] Potential degradation pathways may include oxidation of the amine group or reactions involving the pyrazole ring under harsh conditions.
A systematic stability study is recommended to identify optimal storage and handling conditions. The following table can be used to document the outcomes of such a study.
Table 2: Stability of this compound in Different Solvents under Various Conditions
| Solvent | Condition | Duration | Initial Purity (%) | Final Purity (%) | Degradation Products Identified |
| Water | 25°C, Light | 4 weeks | Data to be determined | Data to be determined | Data to be determined |
| Water | 25°C, Dark | 4 weeks | Data to be determined | Data to be determined | Data to be determined |
| Water | 40°C, Dark | 4 weeks | Data to be determined | Data to be determined | Data to be determined |
| Methanol | 25°C, Light | 4 weeks | Data to be determined | Data to be determined | Data to be determined |
| Methanol | 25°C, Dark | 4 weeks | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | 25°C, Dark | 4 weeks | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for determining solubility and stability are essential.
Protocol for Solubility Determination (Saturated Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Analyze a known volume of the clear, saturated solution using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved compound.
-
Calculation: Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Protocol for Stability Assessment (Forced Degradation Study)
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).[5]
-
Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic: Exposure to UV and visible light (as per ICH Q1B guidelines).
-
Thermal: Storage at elevated temperatures (e.g., 60°C) in the dark.
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 4 weeks).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect and quantify any degradation products.
-
Data Reporting: Report the percentage of degradation and identify major degradation products if possible (e.g., by LC-MS).
Visualizing Methodologies
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for Solubility Determination.
Caption: Logic Flow for Stability Assessment.
References
The Versatility of Pyrazole Derivatives: A Technical Guide to Their Medicinal Chemistry Applications
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of drug discovery and development, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the potential applications of pyrazole derivatives in medicinal chemistry, with a focus on their roles as anticancer, antimicrobial, anti-inflammatory, and neurological agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds.
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique and adaptable framework for the design of novel therapeutic agents.[1][2] Its structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.[1][2] A number of pyrazole-containing drugs have already received FDA approval and are in clinical use, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil, highlighting the therapeutic significance of this heterocyclic core.[3]
Anticancer Applications: Targeting the Hallmarks of Malignancy
Pyrazole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[4][5][6]
A key mechanism of action for many pyrazole-based anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][6][7] For instance, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[4] Inhibition of these kinases can disrupt signaling cascades that promote tumor growth, proliferation, and the formation of new blood vessels that supply the tumor.[4]
Furthermore, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and act as tubulin polymerization inhibitors, thereby disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle.[4][8]
Below is a summary of the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Pyrazole benzothiazole hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | - | [4][5] |
| Pyrazolone-pyrazole derivative (Compound 27) | MCF7 | 16.50 | Tamoxifen | 23.31 | [4] |
| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | HCT116 | 1.7 | - | - | [4] |
| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | HeLa | 3.6 | - | - | [4] |
| Fused pyrazole derivative (Compound 50) | HepG2 | 0.71 | Erlotinib | 10.6 | [4] |
| Fused pyrazole derivative (Compound 50) | HepG2 | 0.71 | Sorafenib | 1.06 | [4] |
| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 | 0.25 | Doxorubicin | 0.95 | [5] |
| Pyrazole analogue (Compound 5b) | K562 | 0.021 | ABT-751 | - | [8] |
| Pyrazole analogue (Compound 5b) | A549 | 0.69 | ABT-751 | - | [8] |
| Ferrocene-pyrazole hybrid (Compound 47c) | HCT-116 | 3.12 | - | - | [7] |
Caption: A generalized workflow for the screening of pyrazole derivatives for antimicrobial activity.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. [9][10]Pyrazole derivatives have a long history in the management of inflammation, with celecoxib being a well-known selective cyclooxygenase-2 (COX-2) inhibitor. [11][12] The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. [9][12]By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these compounds can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. [9][12] The table below presents the COX-2 inhibitory activity of several pyrazole derivatives.
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| Pyrazole derivative | 0.73 | - | - | [9] |
| Pyrazole derivative (128a, 128b, 129a, 129b) | 0.034 - 0.052 | - | - | [13] |
| 3,5-diarylpyrazole | 0.01 | - | - | [14] |
| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [14] |
| Pyrazole-thiazole hybrid | 0.03 (COX-2) / 0.12 (5-LOX) | - | - | [14] |
| Pyrazole derivative (189c) | 0.03873 | - | 17.47 | [15] |
Mechanism of COX-2 Inhibition by Pyrazole Derivatives
Caption: Pyrazole derivatives inhibit the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.
Neurological Disorders: Modulating Neurotransmitter Systems
The application of pyrazole derivatives extends to the central nervous system (CNS), with research indicating their potential in treating a variety of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. [16][17][18] One of the key targets for pyrazole derivatives in the CNS is the monoamine oxidase (MAO) enzyme. [16][18]MAO is responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. [16]By inhibiting MAO, pyrazole compounds can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other mood disorders. [16] Furthermore, pyrazoline derivatives, a related class of compounds, have shown affinity for targets implicated in neurodegenerative diseases like Alzheimer's, such as β-amyloid plaques and acetylcholinesterase (AChE). [17][19]
Experimental Protocols
General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the pyrazole derivatives (typically in a logarithmic dilution series). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The pyrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Conclusion
Pyrazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of demonstrated pharmacological activities. Their potential applications in oncology, infectious diseases, inflammation, and neurology are supported by a growing body of preclinical and clinical evidence. The ability to readily modify the pyrazole core allows for the optimization of activity against specific biological targets and the development of compounds with improved efficacy and safety profiles. Future research in this area will undoubtedly continue to uncover new therapeutic opportunities for this remarkable class of heterocyclic compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencescholar.us [sciencescholar.us]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. citedrive.com [citedrive.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Biological activities of aminopyrazole compounds
An In-depth Technical Guide to the Biological Activities of Aminopyrazole Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties.[1] Among its derivatives, aminopyrazoles have emerged as particularly versatile frameworks for the development of novel therapeutic agents.[2][3] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] Their structural adaptability allows for fine-tuning of their biological targets, leading to the development of potent and selective inhibitors for various enzymes and receptors.[3] Notably, aminopyrazole-based drugs such as Pirtobrutinib (a Bruton's tyrosine kinase inhibitor) have gained clinical approval, underscoring the therapeutic potential of this compound class.[6][7] This technical guide provides a comprehensive overview of the diverse biological activities of aminopyrazole compounds, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying mechanisms and workflows.
Anticancer Activities
Aminopyrazole derivatives have been extensively investigated for their anticancer properties, primarily functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[5][6]
Mechanism of Action: Kinase Inhibition
Many aminopyrazole compounds target the ATP-binding pocket of various kinases. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of the kinase, a common interaction mode for kinase inhibitors.[8] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Key kinase families targeted by aminopyrazole derivatives include:
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle.[9] Aminopyrazole analogs have been identified as potent inhibitors of CDK2, CDK4/6, and CDK5, which are often overexpressed in cancer.[8][10] Inhibition of these CDKs blocks the phosphorylation of key substrates like the retinoblastoma (Rb) protein, preventing the cell from transitioning from the G1 to the S phase and thus halting proliferation.[10]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various tumors.[11] Aminopyrazole-based inhibitors have been developed to show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, a common mechanism of drug resistance.[11][12] Some of these inhibitors act covalently, targeting a cysteine residue on the P-loop of the kinase for irreversible binding.[11][13]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): EGFR and VEGFR-2 are critical for tumor growth, angiogenesis, and metastasis.[14] Certain fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[14]
Quantitative Data: Anticancer Activity
The anticancer potency of aminopyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) against specific kinases, and by the growth inhibitory concentration (GI₅₀) in various cancer cell lines.
| Compound Class/Name | Target/Cell Line | Potency Metric | Value | Reference |
| PNU-292137 | CDK2/cyclin A | IC₅₀ | 37 nM | [9] |
| PHA-533533 | CDK2/cyclin A | Kᵢ | 31 nM | [15] |
| Fused Pyrazole (Cmpd 3) | EGFR | IC₅₀ | 0.06 µM | [14] |
| Fused Pyrazole (Cmpd 9) | VEGFR-2 | IC₅₀ | 0.22 µM | [14] |
| 5-Aminopyrazole (1g) | SKBR3 (Breast Cancer) | GI₅₀ | < 14.4 µM | [16] |
| 5-Aminopyrazole (1e) | CAKI-1 (Renal Cancer) | - | Selectively blocks growth | [16] |
| Pyrazole-arylacetamide | MCF-7 (Breast Cancer) | IC₅₀ | 0.604 µM | [17] |
| Pan-FGFR Inhibitor (10h) | FGFR1 / FGFR2 / FGFR3 | IC₅₀ | 46 / 41 / 99 nM | [13] |
| Pan-FGFR Inhibitor (10h) | NCI-H520 (Lung Cancer) | IC₅₀ | 19 nM | [13] |
Experimental Protocols
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP (adenosine triphosphate), kinase assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure: a. Prepare serial dilutions of the test aminopyrazole compound in DMSO, then dilute further in the kinase assay buffer. b. In a 96- or 384-well plate, add the kinase and the test compound dilution (or DMSO for control) and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C). e. Terminate the reaction and quantify the kinase activity. This is often done by measuring the amount of ADP produced or the amount of phosphorylated substrate remaining using a luminescence- or fluorescence-based detection reagent and a plate reader.
-
Data Analysis: a. Convert the raw luminescence/fluorescence signals into percent inhibition relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the aminopyrazole compound for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). c. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol). e. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the untreated control. Plot the results and determine the GI₅₀ or IC₅₀ value.
Antimicrobial Activities
Aminopyrazole derivatives display a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[4] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA).[19][20]
Mechanism of Action
The antibacterial mechanisms of aminopyrazoles are varied. Some derivatives are known to function as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication.[19] Others are believed to disrupt the bacterial cell wall.[19] The antifungal activity has been demonstrated against pathogens like Candida albicans and Trichophyton mentagrophytes.[21]
Quantitative Data: Antimicrobial Activity
The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Imidazo[1,2-b]pyrazole (22) | Escherichia coli | 0.03 | [4] |
| Imidazo[1,2-b]pyrazole (22) | Pseudomonas aeruginosa | 0.49 | [4] |
| Aminoguanidine-derived pyrazoles | Various bacterial strains | 1 - 8 | [19] |
| Tethered thiazolo-pyrazole | MRSA | As low as 4 | [19] |
| 5-Aminopyrazole (3c, 4b) | MDR Staphylococcus isolates | 32 - 64 | [20] |
| 5-Aminopyrazole (24a) | K. pneumoniae | > Ampicillin | [22] |
Experimental Protocol
This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.
-
Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to 0.5 McFarland turbidity, and the test compound.
-
Procedure: a. Prepare a stock solution of the aminopyrazole compound in a suitable solvent (e.g., DMSO). b. In the wells of a microtiter plate, perform a two-fold serial dilution of the compound in the broth to achieve a range of final concentrations. c. Prepare a standardized bacterial suspension and dilute it in broth so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL. d. Add the bacterial inoculum to all wells containing the test compound dilutions. e. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). f. Seal the plate and incubate at 37°C for 16-20 hours.
-
Data Analysis: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Anti-inflammatory and Antioxidant Activities
Anti-inflammatory Activity
Certain 5-aminopyrazole derivatives have shown potent anti-inflammatory activity, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated at sites of inflammation.[5][7]
| Compound | Target | Potency Metric | Value | Reference |
| 5-Aminopyrazole (35a) | COX-2 | IC₅₀ | 0.55 mM | [5] |
| 5-Aminopyrazole (35b) | COX-2 | IC₅₀ | 0.61 mM | [5] |
| 1,5-Diaryl Pyrazole (151b) | In vivo edema inhibition | % Inhibition | 71% | [17] |
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The oxidation of a chromogenic substrate (e.g., TMPD) by the enzyme is monitored colorimetrically.
-
Procedure: a. Add assay buffer, heme, and purified COX-2 enzyme to the wells of a 96-well plate. b. Add the test aminopyrazole compound at various concentrations. c. Initiate the reaction by adding arachidonic acid and the colorimetric substrate. d. Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value.
Antioxidant Activity
Aminopyrazoles also possess antioxidant properties, acting as radical scavengers to mitigate oxidative stress, which is implicated in numerous diseases.[4][23]
| Compound Class/Derivative | Assay | Potency Metric | Value | Reference |
| Imidazo[1,2-b]pyrazole (22) | Antioxidant screen | % Inhibition | 75.3% | [4] |
| Imidazo[1,2-b]pyrazole (23) | Antioxidant screen | % Inhibition | 72.9% | [4] |
| 5-Aminopyrazole (4b) | DPPH Assay | AA% | 27.65% | [18] |
| 5-Aminopyrazole (4c) | DPPH Assay | AA% | 15.47% | [18] |
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.
-
Procedure: a. Prepare a solution of DPPH in a suitable solvent like methanol or ethanol. b. In a 96-well plate, add the DPPH solution to wells containing various concentrations of the test aminopyrazole compound. c. Incubate the plate in the dark at room temperature for approximately 30 minutes. d. Measure the absorbance at ~517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound).
Conclusion and Future Outlook
Aminopyrazole compounds represent a highly valuable and adaptable scaffold in modern drug discovery. Their proven efficacy across diverse therapeutic areas—from oncology to infectious diseases and inflammation—highlights their chemical versatility. The ability to function as potent inhibitors of key enzymes like kinases and COX, coupled with favorable structure-activity relationships, makes them attractive candidates for further development.[2][7] Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds, exploring novel fused heterocyclic systems, and leveraging them to combat drug resistance, thereby continuing to expand their therapeutic impact.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Synthesis and anti-fungal activity of 5-aminopyrazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 23. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
The Versatile Heterocyclic Core: A Technical Guide to 1H-Pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrazol-4-amine hydrochloride has emerged as a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, including the presence of multiple nitrogen atoms and a reactive amino group, make it a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.
Physicochemical Properties
This compound is a stable, solid compound. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClN₃ | [1] |
| Molecular Weight | 119.56 g/mol | [1] |
| CAS Number | 4331-28-6 | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | Room Temperature, Inert atmosphere | [3] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process starting from pyrazole: nitration to form 4-nitropyrazole, followed by catalytic hydrogenation to the desired amine, which is then isolated as its hydrochloride salt.
Step 1: Synthesis of 4-Nitropyrazole
A high-yielding, one-pot, two-step synthesis of 4-nitropyrazole has been reported. This method avoids the use of potentially explosive reagents and provides the intermediate in good yield.
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, fuming nitric acid is slowly added to fuming sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Pyrazole is dissolved in concentrated sulfuric acid. The pre-formed nitrating mixture is then added dropwise to the pyrazole solution, keeping the temperature controlled. The reaction mixture is then heated to around 50-60 °C for a specified time to ensure complete nitration.
-
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of 4-nitropyrazole as a white solid. The product is collected by filtration, washed with cold water, and dried.
| Reactant | Molar Ratio | Conditions | Yield |
| Pyrazole | 1 | Fuming HNO₃, Fuming H₂SO₄, 50-60 °C | ~85% |
Table 2: Synthesis of 4-Nitropyrazole
Step 2: Reduction of 4-Nitropyrazole to this compound
The reduction of the nitro group is typically achieved through catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: 4-Nitropyrazole is dissolved in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 3-4 bar) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Isolation of Hydrochloride Salt: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) to precipitate the this compound. The solid product is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
| Reactant | Catalyst | Solvent | Conditions | Yield |
| 4-Nitropyrazole | 10% Pd/C | Ethanol/Methanol | H₂ (3-4 bar), RT | High |
Table 3: Synthesis of this compound
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | Characteristic signals for the pyrazole ring protons and the ammonium protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrazole ring.[1] |
| IR | Absorption bands for N-H stretching (amine and pyrazole), C-H stretching, and C=N stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z = 83.05).[1] |
Table 4: Spectroscopic Data for this compound
Reactions of this compound as a Heterocyclic Building Block
The primary utility of this compound lies in its role as a versatile precursor for the synthesis of more complex heterocyclic systems, particularly those with applications in drug discovery. The amino group at the C4 position serves as a key nucleophile for various condensation and coupling reactions.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have shown a wide range of biological activities, including acting as kinase inhibitors.[4] A common synthetic route involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.
Experimental Workflow:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol (General):
-
Reaction Setup: this compound and a suitable 1,3-dicarbonyl compound (e.g., a β-ketoester or a malonaldehyde derivative) are dissolved in a high-boiling solvent such as acetic acid or ethanol.
-
Condensation and Cyclization: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration and can be purified by recrystallization or column chromatography.
| 1H-Pyrazol-4-amine Derivative | 1,3-Dicarbonyl Compound | Conditions | Product | Yield |
| 3-Methyl-1H-pyrazol-5-amine | β-Enaminone | Acetic acid, reflux | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine | 80-96%[5] |
Table 5: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis
Synthesis of Kinase Inhibitors
The 4-aminopyrazole scaffold is a prominent feature in many clinically relevant kinase inhibitors.[6] The amino group provides a crucial hydrogen bond donor/acceptor site for interaction with the hinge region of the kinase active site.
Signaling Pathway Context:
Caption: Inhibition of a kinase signaling pathway by a 4-aminopyrazole-based inhibitor.
Experimental Protocol for Synthesis of a Pyrimidine-based JAK Inhibitor: [7]
-
Step 1: Synthesis of the Pyrimidine Intermediate: A 5-substituted-2,4-dichloropyrimidine is reacted with an appropriate aromatic amine in the presence of an acid or base to yield the corresponding 4-amino-2-chloropyrimidine derivative.
-
Step 2: Coupling with 1H-Pyrazol-4-amine: The intermediate from Step 1 is then coupled with 1H-pyrazol-4-amine in the presence of a catalyst such as trifluoroacetic acid (TFA) at elevated temperatures to afford the final 4-amino-(1H)-pyrazole derivative.[7]
| Intermediate | Coupling Partner | Conditions | Product | IC₅₀ (JAK2) |
| 4-Amino-2-chloropyrimidine derivative | 1H-Pyrazol-4-amine | TFA, heat | 4-Amino-(1H)-pyrazole derivative | 2.2 nM (for compound 3f)[7] |
Table 6: Synthesis and Activity of a 4-Aminopyrazole-based JAK Inhibitor [7]
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant applications in medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group allow for the efficient construction of complex molecular architectures, particularly fused heterocyclic systems and potent kinase inhibitors. The detailed experimental protocols and data presented in this guide are intended to facilitate the work of researchers and scientists in the field of drug discovery and development, enabling the exploration of new chemical space and the creation of novel therapeutic agents.
References
- 1. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4331-28-6 [amp.chemicalbook.com]
- 3. 127107-23-7 CAS MSDS (1-methyl-1H-pyrazol-4-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Synthetic Therapeutics: A Technical History of Pyrazole-Based Compounds in Pharmacology
An in-depth exploration of the discovery, synthesis, and early pharmacological evaluation of the first pyrazole-derived drugs, offering a technical guide for researchers, scientists, and drug development professionals.
The late 19th century marked a pivotal moment in the history of medicine with the advent of synthetic chemistry, forever changing the landscape of drug discovery. Among the earliest triumphs of this new era was the discovery of pyrazole and its derivatives, a class of compounds that would give rise to some of the first commercially successful synthetic drugs. This technical guide delves into the seminal discovery of the pyrazole ring, the synthesis of its pioneering pharmacological agents, Antipyrine and Phenylbutazone, and the early experimental methods used to elucidate their therapeutic effects.
The Genesis of a Scaffold: Knorr's Synthesis of Pyrazole
The journey of pyrazole-based pharmaceuticals began in 1883 when the German chemist Ludwig Knorr, while investigating quinine derivatives, serendipitously synthesized the first pyrazole derivative.[1][2][3] This groundbreaking reaction, now famously known as the Knorr pyrazole synthesis, involved the condensation of a β-ketoester with a hydrazine derivative.[3] This discovery laid the fundamental groundwork for the entire field of pyrazole chemistry, which has since become a cornerstone in the development of numerous therapeutic agents.[3]
Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
The following protocol is based on Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599).[3]
Materials and Equipment:
-
Reactants: Phenylhydrazine, Ethyl acetoacetate
-
Apparatus: Reaction vessel suitable for heating, Water bath, Apparatus for separating immiscible liquids, Crystallization dish, Melting point apparatus.
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[3]
-
Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.[3]
-
Separation of Water: The water formed during the initial condensation was separated from the oily product.[3]
-
Cyclization: The oily condensation product was then heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone product.[3]
-
Isolation and Purification: Upon cooling, the resulting product solidified.[3] The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected. While the original paper does not detail a recrystallization step, modern procedures would typically involve recrystallization from a suitable solvent like ethanol to obtain a purified product.[3]
Logical Workflow for Knorr's Pyrazole Synthesis
Caption: Workflow of Knorr's original pyrazole synthesis (1883).
From Discovery to Drug: The Rise of Antipyrine (Phenazone)
Knorr's discovery quickly led to the synthesis of Antipyrine (also known as Phenazone), one of the first synthetic drugs to be commercialized.[1][2] Patented in 1883, Antipyrine exhibited potent analgesic, antipyretic, and anti-inflammatory properties, marking a significant milestone in medicinal chemistry.[2]
Synthesis of Antipyrine
The synthesis of Antipyrine is a multi-step process that begins with the Knorr pyrazole synthesis to form an intermediate, which is then methylated.
Experimental Protocol: Synthesis of Antipyrine
The synthesis of Antipyrine involves two main stages: the formation of 1-phenyl-3-methylpyrazolone followed by methylation.
Stage 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
This stage follows the protocol outlined in section 1.1.
Stage 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone
-
Reactants: 1-phenyl-3-methyl-5-pyrazolone, Dimethyl sulfate or Methyl iodide.
-
Procedure: The intermediate compound, 1-phenyl-3-methylpyrazolone, is methylated using either dimethyl sulfate or methyl iodide to yield Antipyrine.[2] The product crystallizes in needles with a melting point of 156 °C.[2]
Antipyrine Synthesis Pathway
Caption: The two-stage synthesis of Antipyrine.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The pharmacological effects of Antipyrine are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Antipyrine reduces the production of prostaglandins, thereby exerting its therapeutic effects.
Signaling Pathway of Antipyrine's Action
Caption: Antipyrine inhibits COX enzymes, blocking prostaglandin synthesis.
A New Generation of Pyrazolones: Phenylbutazone
Building on the success of Antipyrine, another significant pyrazole-based compound, Phenylbutazone, was synthesized in 1946 and introduced into clinical practice in 1949.[4] It is a potent non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[4]
Synthesis of Phenylbutazone
The synthesis of Phenylbutazone is more complex than that of Antipyrine and involves the preparation of an intermediate, diethyl n-butylmalonate.
Experimental Protocol: Synthesis of Diethyl n-butylmalonate (Intermediate)
The following protocol is derived from patent literature describing the synthesis of this key intermediate.
-
Materials: Dichloroethylamine, Cuprous chloride, Diethyl malonate, n-Aminobutane, Sodium chloride solution, Hexane, Ethyl acetate.
-
Procedure:
-
To a reaction vessel, add 3L of dichloroethylamine and 6.2 mol of cuprous chloride in batches with stirring.[5]
-
Heat the solution to 70-75 °C for 3-4 hours.[5]
-
Dropwise, add 6.1 mol of diethyl malonate and continue stirring for 70-90 minutes.[5]
-
Add 6.6-6.8 mol of n-aminobutane and react for 5-6 hours, followed by reflux for 3-4 hours.[5]
-
Remove dichloroethylamine by distillation under reduced pressure.[5]
-
Cool the solution and add 3L of sodium chloride solution.[5]
-
Separate the aqueous layer and distill the oil layer under reduced pressure, collecting the fraction at 130-135 °C.[5]
-
Wash the collected fraction with salt solution and hexane, then recrystallize from ethyl acetate to obtain diethyl n-butylmalonate.[5]
-
Experimental Protocol: Classical Synthesis of Phenylbutazone
-
Materials: Diethyl n-butylmalonate, Hydrazobenzene, Sodium ethoxide, Toluene (anhydrous), Hydrochloric acid (dilute), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve hydrazobenzene in anhydrous toluene and add sodium ethoxide.[4]
-
Slowly add diethyl n-butylmalonate to the reaction mixture.[4]
-
Heat the mixture to reflux for several hours.[4]
-
After cooling, acidify the mixture with dilute hydrochloric acid to precipitate the crude Phenylbutazone.[4]
-
Filter the precipitate and wash with cold water.[4]
-
Recrystallize the crude product from ethanol/water to obtain pure Phenylbutazone.[4]
-
Workflow for Phenylbutazone Synthesis
Caption: A simplified workflow for the synthesis of Phenylbutazone.
Quantitative Pharmacological Data
While detailed quantitative data from the earliest studies are scarce, modern analysis provides insight into the potency of these pioneering compounds. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Compound | Target | IC50 (in vitro) | Species | Notes |
| Phenylbutazone | COX-1 | 0.302 (ratio) | Equine | This is a ratio of COX-1 to COX-2 inhibition.[6] |
| Phenylbutazone | COX-2 | 0.708 (ratio) | Equine | This is a ratio of COX-1 to COX-2 inhibition.[6] |
Early Pharmacological Evaluation: A Glimpse into 19th-Century Methods
The late 19th century saw the emergence of experimental pharmacology, moving away from purely empirical observations.[7] The development of tools like the clinical thermometer in 1870 allowed for more standardized testing of antipyretic drugs.[8] Early in vivo studies to assess the antipyretic effects of compounds like Antipyrine would have involved inducing fever in animals and then measuring the reduction in body temperature after drug administration. Similarly, analgesic properties were likely evaluated through observing the response of animals to painful stimuli before and after treatment.
Conceptual Workflow for Early Antipyretic Testing
Caption: A conceptual workflow for early in vivo antipyretic drug testing.
Conclusion
The discovery of pyrazole and the subsequent development of Antipyrine and Phenylbutazone represent a paradigm shift in the history of medicine. These compounds were not only among the first synthetic drugs to achieve widespread clinical use but also laid the foundation for the rational design and development of new therapeutic agents. The pioneering work of chemists like Ludwig Knorr, coupled with the nascent field of experimental pharmacology, ushered in an era of unprecedented progress in the fight against pain, fever, and inflammation. This technical guide provides a window into this transformative period, highlighting the key scientific advancements that continue to influence drug discovery and development today.
References
- 1. Metamizole - Wikipedia [en.wikipedia.org]
- 2. Phenazone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Drugs and their Manufacture in the Nineteenth Century · Jars of "Art and Mystery": Pharmacists and their Tools in the Mid-Nineteenth Century · OnView [collections.countway.harvard.edu]
- 8. The Pharmaceutical Century - 1800 to 1919 [farmamol.web.uah.es]
In-Depth Technical Guide: 1H-Pyrazol-4-amine Hydrochloride (CAS 4331-28-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and relevant literature concerning 1H-Pyrazol-4-amine hydrochloride (CAS 4331-28-6). This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.
Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its properties are summarized in the table below. The data for the free base, 4-Aminopyrazole, is also included for comparison.
| Property | This compound | 4-Aminopyrazole (Free Base) |
| CAS Number | 4331-28-6 | 28466-26-4 |
| Molecular Formula | C₃H₆ClN₃ | C₃H₅N₃ |
| Molecular Weight | 119.55 g/mol [1] | 83.09 g/mol [2] |
| Appearance | Solid powder | White to brown to dark purple powder to crystal |
| Melting Point | Data not available | 77-82 °C |
| Storage | Sealed in a dry environment at room temperature[3] | Room temperature, in a cool, dark place (<15°C), under inert gas. Sensitive to light, air, and moisture. |
| Synonyms | 1H-Pyrazol-4-ylamine hydrochloride, 4-Aminopyrazole hydrochloride, 4-amino-pyrazolhydrochloride[3] | 4-Aminopyrazole, 1H-Pyrazol-4-ylamine[2] |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of this compound involves a two-step process starting from pyrazole: nitration to form 4-nitropyrazole, followed by the reduction of the nitro group to an amine and subsequent salt formation.
Experimental Workflow: Synthesis of this compound
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nitration of 1H-pyrazole to yield 4-nitro-1H-pyrazole, which is subsequently reduced and converted to the hydrochloride salt.
Experimental Protocols
The synthesis is divided into two primary experimental procedures:
Part 1: Synthesis of 4-nitro-1H-pyrazole (Intermediate)
This procedure outlines the nitration of commercially available 1H-pyrazole.
Materials:
-
1H-Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20%)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and flask
-
Vacuum pump
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazole in concentrated sulfuric acid.
-
Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
Cool the pyrazole solution in an ice-water bath.
-
Slowly add the nitrating mixture to the pyrazole solution via a dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, raise the temperature to 50°C and stir the reaction mixture for 1.5 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice.
-
The white precipitate of 4-nitro-1H-pyrazole is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Part 2: Synthesis of this compound (Final Product)
This procedure details the catalytic hydrogenation of the intermediate 4-nitro-1H-pyrazole to the corresponding amine, followed by the formation of the hydrochloride salt.
Materials:
-
4-nitro-1H-pyrazole
-
Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Schlenk flask or similar glassware for inert atmosphere operations
Procedure:
-
In a hydrogenation vessel, dissolve 4-nitro-1H-pyrazole in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 1H-pyrazol-4-amine.
-
Dissolve the crude amine in a minimal amount of methanol or ethanol.
-
Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrochloric acid dropwise.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant | Molar Ratio | Reagent | Molar Ratio | Solvent | Temperature | Time | Yield |
| 1 | 1H-Pyrazole | 1 | Fuming HNO₃ / Fuming H₂SO₄ / Conc. H₂SO₄ | 1.5 : 3 : 2.1 | - | 50°C | 1.5 h | 85% |
| 2 | 4-nitro-1H-pyrazole | 1 | H₂ / 10% Pd/C | Excess / Catalytic | Methanol | Room Temp. | Varies | High |
| 3 | 1H-pyrazol-4-amine | 1 | Conc. HCl | 1 | Methanol/Ethanol | 0°C | - | High |
Visualizations
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for Utilizing 1H-Pyrazol-4-amine Hydrochloride in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1H-pyrazol-4-amine hydrochloride and its derivatives in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds of medicinal interest. The protocols outlined below are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction to 1H-Pyrazol-4-amine in MCRs
1H-Pyrazol-4-amine and its derivatives are valuable building blocks in organic synthesis due to the presence of multiple reactive sites, making them ideal candidates for multi-component reactions. MCRs are one-pot reactions where three or more reactants combine to form a complex product in a single step, offering significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. The resulting pyrazole-fused heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
I. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[4] They have been investigated as kinase inhibitors for cancer therapy and possess anti-inflammatory and antimicrobial activities.[1][4]
Three-Component Microwave-Assisted Synthesis
A highly efficient one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones can be achieved using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines under microwave irradiation. This method is notable for its short reaction times and high yields.[5][6]
Data Presentation: Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
| Entry | Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 83 |
| 2 | 4-Fluoroaniline | 5-Benzyl-3-(4-fluorophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 85 |
| 3 | 4-Chloroaniline | 5-Benzyl-3-(4-chlorophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 88 |
| 4 | 4-Bromoaniline | 3-(4-Bromophenylamino)-5-(4-picolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 74 |
| 5 | Benzylamine | 3-(Benzylamino)-5-(4-picolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 79 |
Experimental Protocol: General procedure for the synthesis of 5-substituted 3-arylaminopyrazolo[3,4-d]pyrimidin-4-ones [6]
-
To a 10 mL seamless pressure vial, add the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (0.33 mL, 3 mmol), the primary amine (3 mmol), and ethanol (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a maximal microwave power of 150 W and a pressure limit of 435 psi at 160 °C for 55 minutes.
-
After cooling, the precipitated product is isolated by vacuum filtration.
-
The crude product can be recrystallized from an appropriate solvent (e.g., ethyl acetate or methanol) to afford the pure product.
II. Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and kinase inhibitory effects.[3][7]
One-Pot Synthesis from 5-Aminopyrazoles and Azlactones
An efficient one-pot strategy for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination of a benzamide molecule in a superbasic medium.[2][7]
Data Presentation: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones [7]
| Entry | 5-Aminopyrazole | Azlactone | Product | Yield (%) |
| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Benzylidene-2-phenyloxazol-5(4H)-one | 3-Methyl-1,4-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 73 |
| 2 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | 4-(4-Chlorophenyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 70 |
| 3 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one | 3-Methyl-1-phenyl-4-(p-tolyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 75 |
| 4 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one | 3-Methyl-1-phenyl-4-(thiophen-2-yl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 60 |
| 5 | 3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine | 4-Benzylidene-2-phenyloxazol-5(4H)-one | 3-Methyl-4-phenyl-1-(p-tolyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | 75 |
Experimental Protocol: One-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones
-
A mixture of the 5-aminopyrazole (2 mmol) and the azlactone (2 mmol) is heated at 150 °C for 40 minutes in a solvent-free environment.
-
After cooling to room temperature, DMSO and potassium tert-butoxide (t-BuOK, 1.5 equivalents) are added.
-
The reaction mixture is then heated to 150 °C for 1.5 hours.
-
After cooling, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.
-
The crude product is purified by column chromatography on silica gel.
III. Potential Application in Ugi and Passerini Reactions
While specific examples utilizing this compound in Ugi and Passerini reactions are not extensively documented in the reviewed literature, the primary amine functionality of this scaffold makes it a viable candidate for these powerful MCRs.
The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable peptidomimetics.[5] The Passerini three-component reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides.[1]
Given the reactivity of primary amines in these transformations, this compound could potentially serve as the amine component, leading to the synthesis of novel pyrazole-containing peptidomimetics and other complex structures. Further research in this area is warranted to explore the full synthetic potential of this versatile building block.
Visualizations
Caption: General workflow for multi-component reactions involving this compound.
Caption: Proposed reaction pathway for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
Conclusion
This compound is a versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds through multi-component reactions. The protocols described herein for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines offer efficient and straightforward methods for generating libraries of diverse molecules for drug discovery programs. The potential for its application in other MCRs, such as the Ugi and Passerini reactions, opens up further avenues for the exploration of novel chemical space. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
- 1. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Pyrazol-4-Amine Hydrochloride in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrazol-4-amine hydrochloride and its derivatives are pivotal building blocks in the synthesis of a diverse range of kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, capable of forming key interactions within the ATP-binding site of various kinases.[1][2] This has led to the development of potent and selective inhibitors for several important kinase targets implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes, experimental protocols, and biological data for the synthesis and evaluation of kinase inhibitors derived from this compound. The focus is on the synthesis of pyrazolo[1,5-a]pyrimidines and other related heterocyclic systems that have shown significant promise in targeting kinases like Janus kinases (JAKs), cyclin-dependent kinases (CDKs), phosphoinositide 3-kinase delta (PI3Kδ), and Aurora kinases.
Application Notes
The primary application of this compound in this context is its use as a key precursor for the construction of fused heterocyclic ring systems, most notably the pyrazolo[1,5-a]pyrimidine core.[3][4] This scaffold acts as an ATP mimetic, effectively competing with endogenous ATP for binding to the kinase active site.[5][6] The versatility of the pyrazole and the fused pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[3]
Key synthetic strategies include:
-
Cyclocondensation Reactions: This is a widely used method involving the reaction of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent to form the fused pyrimidine ring.[3][4]
-
Three-Component Reactions: These one-pot reactions, often involving an aminopyrazole, an aldehyde, and an active methylene compound, provide a rapid and efficient route to generate libraries of substituted pyrazolo[1,5-a]pyrimidines.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines and their precursors.[7][8]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are employed for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of diverse aryl and heteroaryl groups.[8]
These synthetic approaches have led to the discovery of potent inhibitors against several kinase families. For instance, derivatives of 4-amino-(1H)-pyrazole have been successfully developed as potent JAK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[9][10] Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have emerged as a promising scaffold for the development of selective CDK2 inhibitors.[11][12]
Signaling Pathways
The kinases targeted by inhibitors derived from this compound are involved in crucial cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.
PI3K/AKT/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of numerous cellular processes.[13] PI3Kδ, an isoform predominantly expressed in hematopoietic cells, is a key target in B-cell malignancies.[14] Inhibition of PI3Kδ disrupts downstream signaling through AKT and mTOR, leading to reduced cell proliferation and increased apoptosis.[14][15]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Phosphocreatine 3 Kinase δ Subtype (PI3Kδ) and Its Inhibitors in Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PI3Kδ inhibitors and how do they work? [synapse.patsnap.com]
- 15. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1H-Pyrazol-4-amine Hydrochloride as a Versatile Precursor for Potent Anticancer Agents
Introduction
1H-pyrazol-4-amine hydrochloride is a valuable and versatile precursor in the synthesis of a wide range of pyrazole-based compounds with significant potential in anticancer drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved kinase inhibitors.[1] Derivatives of 1H-pyrazol-4-amine have been shown to target various key players in cancer progression, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), leading to cell cycle arrest, apoptosis, and reduced tumor cell proliferation.[1][2] These application notes provide an overview of the utility of this compound in synthesizing potent anticancer agents, complete with experimental protocols and biological activity data.
Key Applications in Anticancer Research
Derivatives synthesized from 1H-pyrazol-4-amine have demonstrated efficacy in:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Specifically, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent and selective CDK2 inhibitors.[1][3] CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][3]
-
Inhibition of Janus Kinases (JAKs): 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent inhibitors of the JAK/STAT signaling pathway.[2] Aberrant JAK/STAT signaling is a hallmark of various cancers, and its inhibition can suppress tumor growth.[2]
Data Presentation
The following tables summarize the quantitative data for representative anticancer agents synthesized using 1H-pyrazol-4-amine as a precursor.
Table 1: CDK Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives [1]
| Compound | Target | Kᵢ (µM) |
| 14 | CDK2 | 0.007 |
| CDK5 | 0.003 | |
| 15 | CDK2 | 0.005 |
| 23 | CDK2 | 0.090 |
Kᵢ: Inhibition constant, a measure of inhibitor potency.
Table 2: Antiproliferative Activity of Compound 15 against Various Cancer Cell Lines [1][3]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A2780 | Ovarian Cancer | 0.158 |
| OVCAR3 | Ovarian Cancer | 0.127 |
| OVCAR4 | Ovarian Cancer | 0.235 |
| OVCAR5 | Ovarian Cancer | 0.148 |
| IGROV1 | Ovarian Cancer | 0.165 |
| SK-OV-3 | Ovarian Cancer | 0.285 |
| HCT116 | Colon Cancer | 0.245 |
| HT29 | Colon Cancer | 0.330 |
| A549 | Lung Cancer | 0.560 |
| NCI-H460 | Lung Cancer | 0.380 |
| MCF7 | Breast Cancer | 0.420 |
| MDA-MB-231 | Breast Cancer | 0.480 |
| PC-3 | Prostate Cancer | 0.350 |
GI₅₀: The concentration of a drug that inhibits the growth of 50% of the cancer cells.
Table 3: JAK Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives [2]
| Compound | Target | IC₅₀ (nM) |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 |
IC₅₀: The half-maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of anticancer agents derived from this compound are provided below.
Protocol 1: Synthesis of 5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)[1]
This protocol describes the synthesis of a potent CDK2 inhibitor.
Materials:
-
2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (7)
-
4-amino-1H-pyrazole (1H-pyrazol-4-amine) (13a)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Methanol
-
Ethyl acetate
Procedure:
-
A mixture of 2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (7) (229 mg, 1.00 mmol), 4-amino-1H-pyrazole (13a) (100 mg, 1.20 mmol), Pd(OAc)₂ (22 mg, 0.10 mmol), Xantphos (87 mg, 0.15 mmol), and Cs₂CO₃ (652 mg, 2.00 mmol) in 1,4-dioxane (10 mL) is subjected to microwave irradiation at 140 °C for 1 hour.
-
The reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography, eluting with 0–5% methanol in ethyl acetate to afford compound 15 as a yellow solid (52 mg, 19% yield).
Protocol 2: Synthesis of Pyrimidine-based 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors (General Procedure)[2]
This protocol outlines the general synthesis of JAK inhibitors.
Materials:
-
5-substituted-2,4-dichloropyrimidine
-
Aromatic amines
-
1H-pyrazol-4-amine
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)
-
Appropriate solvent (e.g., n-BuOH)
Procedure:
-
The reaction of a 5-substituted-2,4-dichloropyrimidine with various aromatic amines under acidic (HCl) or basic (DIPEA, Et₃N, Na₂CO₃) conditions leads to the formation of intermediate compounds.
-
The resulting intermediate is then reacted with 1H-pyrazol-4-amine using TFA as a catalyst at a high temperature to yield the target molecules.
Protocol 3: In Vitro Kinase Inhibition Assay[2]
This protocol describes the method to determine the inhibitory activity of the synthesized compounds against target kinases.
Materials:
-
Synthesized pyrazole derivatives
-
Target kinases (e.g., JAK1, JAK2, JAK3)
-
Staurosporine (positive control)
-
Ruxolitinib (positive control)
-
Appropriate buffers and substrates
Procedure:
-
The in vitro kinase inhibitory activities of the 4-amino-(1H)-pyrazole derivatives are assessed at various concentrations (e.g., 10, 1, and 0.1 µM and 40 and 20 nM).
-
Staurosporine and Ruxolitinib are used as positive controls.
-
The kinase activity is measured using a suitable assay, such as a radiometric assay or a fluorescence-based assay.
-
The percentage of inhibition is calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Cell Proliferation Assay (MTT Assay)[4]
This protocol is used to evaluate the antiproliferative activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CFPAC-1, PANC-1, MDA-MB-231, MCF-7, CaSki, HeLa)
-
Synthesized pyrazole compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL)
-
Solubilization buffer (10% SDS in 0.01 M HCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
The cells are then treated with various concentrations of the experimental compounds (or vehicle control, DMSO) for 48 hours.
-
Following treatment, 10 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.
-
100 µL of the solubilization buffer is added to each well, and the plates are incubated overnight at 37 °C.
-
The spectrophotometric absorbance of the samples is measured at a wavelength of 595 nm using a plate reader.
-
The mean cell viability is calculated and expressed as a percentage of the vehicle control.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the anticancer activity of 1H-pyrazol-4-amine derivatives.
Caption: General synthetic workflow for anticancer agents.
Caption: Mechanism of action via CDK2 inhibition.
Caption: Workflow for anticancer activity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Pyrazoles from Aminopyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized pyrazoles from aminopyrazole precursors. These methods are crucial for the development of novel pharmaceutical agents and other functional materials, as the pyrazole scaffold is a key component in many bioactive molecules. The following sections detail key synthetic transformations, including diazotization and Sandmeyer reactions, N-functionalization, C-H activation, and the synthesis of fused heterocyclic systems.
Diazotization and Sandmeyer-Type Reactions
Diazotization of aminopyrazoles to form diazonium salts is a versatile strategy for introducing a variety of functional groups onto the pyrazole ring. The resulting diazonium salt is often unstable and is typically used in situ for subsequent transformations, such as Sandmeyer and related reactions, to yield halo-, cyano-, and hydroxypyrazoles.
A general workflow for the diazotization of an aminopyrazole followed by a Sandmeyer reaction to introduce a halide (X = Cl, Br) or a cyano group is depicted below.
Caption: General workflow for the functionalization of aminopyrazoles via diazotization and Sandmeyer reaction.
Protocol 1: Synthesis of 4-Halopyrazoles via Sandmeyer Reaction
This protocol describes the conversion of a 4-aminopyrazole to a 4-halopyrazole.
Materials:
-
4-Aminopyrazole derivative
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Diazotization: Dissolve the 4-aminopyrazole in an aqueous solution of HCl or HBr and cool the mixture to 0-5 °C in an ice bath.[1]
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.[1]
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in HCl or CuBr in HBr, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-Amino-3,5-dinitropyrazole | NaNO₂, HCl, CuCl | 4-Chloro-3,5-dinitropyrazole | Not specified | [1] |
| 4-Amino-1,3-dimethyl-5-phenylpyrazole | NaNO₂, HBr, CuBr | 4-Bromo-1,3-dimethyl-5-phenylpyrazole | 75 | [2] |
N-Functionalization of Aminopyrazoles
The amino group of aminopyrazoles can be readily functionalized to introduce diverse substituents, leading to compounds with a wide range of biological activities. Key N-functionalization reactions include N-arylation and the formation of ureas and thioureas.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method allows for the arylation of the amino group of aminopyrazoles with aryl halides.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of aminopyrazoles.
Protocol 2: Palladium-Catalyzed N-Arylation of 5-Aminopyrazoles
This protocol outlines a general procedure for the N-arylation of a 1,3-disubstituted 5-aminopyrazole.
Materials:
-
1,3-Disubstituted 5-aminopyrazole
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the 5-aminopyrazole, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Aminopyrazole | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1,3-Dimethyl-1H-pyrazol-5-amine | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 85 | [5] |
| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 78 | [3] |
Synthesis of Pyrazolyl Ureas and Thioureas
Pyrazolyl ureas and thioureas are important scaffolds in medicinal chemistry. They are typically synthesized by reacting an aminopyrazole with an isocyanate or isothiocyanate, respectively.
Protocol 3: Synthesis of 1-(Pyrazol-5-yl)-3-phenylurea
Materials:
-
5-Aminopyrazole derivative
-
Phenyl isocyanate
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Pyridine (catalytic amount)
Procedure:
-
Dissolve the 5-aminopyrazole derivative in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of pyridine.
-
Add phenyl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water).
| Aminopyrazole | Reagent | Product Class | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole | Phenyl isocyanate | Pyrazolyl Urea | 92 | [6] |
| 5-Amino-3-methyl-1-phenylpyrazole | Phenyl isothiocyanate | Pyrazolyl Thiourea | 88 | [7] |
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[8][9] For aminopyrazoles, C-H activation can be directed by the amino group or a pre-installed directing group to achieve regioselective arylation, alkylation, or amidation.
Caption: Conceptual workflow for the C-H functionalization of aminopyrazoles using a directing group strategy.
Protocol 4: Palladium-Catalyzed C-4 Arylation of 5-Aminopyrazoles
This protocol describes a directing group-assisted C-H arylation at the C-4 position.
Materials:
-
N-protected 5-aminopyrazole (e.g., with a picolinamide directing group)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Acetic acid (AcOH)
Procedure:
-
To a reaction vial, add the N-protected 5-aminopyrazole, aryl iodide, Pd(OAc)₂, and Ag₂O.
-
Add acetic acid as the solvent.
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the C-4 arylated product.
-
The directing group can be subsequently removed under appropriate conditions (e.g., acidic or basic hydrolysis).
| Substrate | Aryl Iodide | Catalyst | Oxidant | Yield (%) | Reference |
| 1-(tert-Butyl)-N-(picolinoyl)-1H-pyrazol-5-amine | Iodobenzene | Pd(OAc)₂ | Ag₂O | 76 | [10] |
| N-(1-Ethyl-1H-pyrazol-5-yl)picolinamide | 4-Iodotoluene | Pd(OAc)₂ | Ag₂O | 68 | [11] |
Synthesis of Fused Pyrazoles: Pyrazolo[1,5-a]pyrimidines
5-Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[12] These are typically synthesized through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Protocol 5: Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol provides a general method for the cyclocondensation reaction.
Materials:
-
5-Aminopyrazole derivative
-
1,3-Diketone (e.g., acetylacetone) or β-ketoester (e.g., ethyl acetoacetate)
-
Solvent (e.g., acetic acid or ethanol)
-
Acid catalyst (e.g., H₂SO₄) (optional)
Procedure:
-
Dissolve the 5-aminopyrazole derivative in the chosen solvent.
-
Add the 1,3-dicarbonyl compound to the solution.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |
| 5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | AcOH, H₂SO₄, reflux | 5,7-Dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 92 | [13] |
| Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Ethyl acetoacetate | AcOH, H₂SO₄, reflux | Ethyl 7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | 89 | [12] |
| 3-Amino-4-(4-hydroxyphenyl)azo-1H-pyrazolin-5-one | Acetylacetone | Acetic acid, microwave, 140 °C, 2 min | 3-(4-Hydroxyphenylazo)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one | 85 | [14] |
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Method for N-Alkylation of 1H-Pyrazol-4-amine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated pyrazoles are a cornerstone of many pharmacologically active compounds. The strategic introduction of alkyl groups onto the pyrazole nucleus allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its biological activity, metabolic stability, and pharmacokinetic profile. Specifically, N-alkylated 4-aminopyrazoles are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.
The N-alkylation of asymmetrically substituted pyrazoles, such as 1H-pyrazol-4-amine, presents a significant challenge in regioselectivity. The reaction can yield two distinct regioisomers: the N1-substituted and the N2-substituted product. The specific isomer formed is critical as it dictates the molecule's three-dimensional structure and, consequently, its biological activity.[1] This document provides detailed protocols for the N-alkylation of 1H-pyrazol-4-amine hydrochloride, with a focus on controlling the regiochemical outcome.
Challenges in N-Alkylation of this compound
-
Regioselectivity: As 1H-pyrazol-4-amine is an unsymmetrical pyrazole, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. Steric hindrance often plays a crucial role in directing the alkylation to the less sterically hindered nitrogen atom.[1][2]
-
Handling of the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the pyrazole and the exocyclic amine are protonated. Therefore, a sufficient amount of base is required to neutralize the salt and deprotonate the pyrazole nitrogen to facilitate alkylation.
-
Reactivity of the Exocyclic Amine: The presence of the 4-amino group introduces another potential site for alkylation, although N-alkylation of the pyrazole ring is generally favored under basic conditions.
Recommended Method: Base-Mediated N-Alkylation
The most common and direct method for the N-alkylation of pyrazoles is the reaction with an alkyl halide in the presence of a base.[1] The choice of base, solvent, and reaction temperature is critical for achieving high yield and regioselectivity.
General Reaction Scheme
Caption: General reaction scheme for the N-alkylation of 1H-pyrazol-4-amine.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous solvent (DMF or CH3CN) to achieve a concentration of 0.1-0.5 M.
-
Add the base to the stirred suspension.
-
For K2CO3 : Use 2.5-3.0 equivalents to ensure neutralization of the hydrochloride and deprotonation of the pyrazole.
-
For NaH : Use 2.2-2.5 equivalents. Add portion-wise at 0 °C and allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension at room temperature (or 0 °C for reactive alkyl halides).
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. If NaH was used, quench the reaction carefully by the slow addition of water or saturated aqueous NH4Cl solution at 0 °C.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).
Experimental Workflow
Caption: Experimental workflow for base-mediated N-alkylation.
Data Presentation: N-Alkylation Conditions and Yields
The following table summarizes various conditions for the N-alkylation of pyrazole derivatives found in the literature. While not specific to this compound, they provide a strong basis for reaction optimization.
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Methyl 3-amino-1H-pyrazole-4-carboxylate | Iodomethane | K2CO3 | DMF | RT | 12 | - | [1] |
| 2 | Methyl 3-amino-1H-pyrazole-4-carboxylate | Benzyl bromide | K2CO3 | DMF | RT | 12 | - | [1] |
| 3 | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 80 | 4 | 77 | [2] |
| 4 | 4-Nitropyrazole | Various alcohols | DIAD/Ph3P | THF | RT | 1-3 | 70-95 | [3] |
| 5 | 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | RT | 2-16 | - | [4] |
Yields are for the major N1-alkylated product unless otherwise specified. CSA = Camphorsulfonic acid, DIAD = Diisopropyl azodicarboxylate.
Alternative Method: Mitsunobu Reaction
For substrates that are sensitive to basic conditions or for alkylations with alcohols, the Mitsunobu reaction is a viable alternative.[3] This reaction typically proceeds under neutral conditions and with inversion of configuration at the alcohol's stereocenter.
Protocol for Mitsunobu Reaction of 4-Nitropyrazole
This protocol describes the N-alkylation of 4-nitropyrazole, which can be subsequently reduced to the desired 4-aminopyrazole. This two-step approach avoids potential complications with the free amino group.
-
To a solution of 4-nitropyrazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (Ph3P, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring for completion by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-alkylated 4-nitropyrazole.
-
The resulting 1-alkyl-4-nitropyrazole can then be reduced to 1-alkyl-1H-pyrazol-4-amine via standard procedures, such as hydrogenation using Pd/C.
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The base-mediated approach is a robust and widely applicable method. Careful consideration of the stoichiometry of the base is necessary to ensure both neutralization of the hydrochloride salt and deprotonation of the pyrazole ring. For sensitive substrates or for the use of alcohols as alkylating agents, a two-step approach involving the Mitsunobu reaction on 4-nitropyrazole followed by reduction offers a powerful alternative. The choice of method will depend on the specific alkylating agent, the desired regioselectivity, and the overall synthetic strategy.
References
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-b]pyridines Using 1H-Pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These scaffolds are structurally analogous to purine bases, allowing them to interact with a variety of biological targets.[1][2] Their derivatives have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as inhibitors of various kinases.[3][4] This document provides detailed protocols and application notes for the synthesis of pyrazolo[3,4-b]pyridines, with a focus on the utility of 1H-pyrazol-4-amine hydrochloride as a key starting material. While direct literature on the hydrochloride salt is sparse, this guide adapts established methods for analogous aminopyrazoles.
Synthetic Strategies
The construction of the pyrazolo[3,4-b]pyridine core generally involves the reaction of an aminopyrazole with a 1,3-dielectrophilic species. The aminopyrazole provides the pyrazole ring and a nucleophilic amino group, which drives the cyclization to form the fused pyridine ring. Common 1,3-dielectrophiles include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and alkynyl aldehydes.[1][4][5]
General Reaction Scheme
Caption: General Synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocols
The following protocols are generalized from methods reported for substituted aminopyrazoles and can be adapted for this compound. Optimization of reaction conditions may be necessary.
Protocol 1: Synthesis via Condensation with 1,3-Dicarbonyl Compounds
This method involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound, often catalyzed by an acid.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Catalyst (if necessary, e.g., p-toluenesulfonic acid)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the 1,3-dicarbonyl compound (1.1 eq).
-
If using a catalyst, add it to the reaction mixture (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol 2: Synthesis via Reaction with α,β-Unsaturated Ketones
This protocol describes the synthesis through a Michael addition followed by cyclization with an α,β-unsaturated ketone.
Materials:
-
This compound
-
α,β-Unsaturated ketone
-
Solvent (e.g., DMF, ethanol)
-
Catalyst (e.g., ZrCl₄, piperidine)
Procedure:
-
Dissolve the this compound (1.0 eq) and the α,β-unsaturated ketone (1.0 eq) in the selected solvent.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time, monitoring by TLC.[5]
-
After completion, concentrate the reaction mixture in vacuo.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate, chloroform).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the synthesis of pyrazolo[3,4-b]pyridines from various aminopyrazoles, which can serve as a starting point for optimizing the reaction with this compound.
| Starting Aminopyrazole | 1,3-Dielectrophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | ZrCl₄ | DMF/EtOH | 95 | 16 | 13-28 | [5] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Alkynyl aldehydes | Ag(CF₃CO₂) / TfOH | DMAc | 100 | 2 | 65-72 | |
| 3-Amino-5-pyrazolone | Ethyl acetoacetate | HCl | Ethanol | Reflux | - | - | [6] |
| 3-Methyl-1H-pyrazol-5-amine | Aldehyde, Meldrum's acid | PEG-400 | - | - | - | High | [7] |
Biological Activity and Signaling Pathways
Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases, including Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and differentiation of cancer cells.[8] Inhibition of the TRK signaling pathway can block downstream cascades that promote cell survival and growth.
Caption: Inhibition of the TRK Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of pyrazolo[3,4-b]pyridines.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Application Notes and Protocols for Coupling Reactions with 1H-Pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of 1H-pyrazol-4-amine hydrochloride in common cross-coupling reactions. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules.[1][2][3][4] The functionalization of the pyrazole core, particularly through the introduction of substituents at the C4-position, is a key strategy for modulating the pharmacological properties of lead compounds.[5] this compound serves as a valuable building block for the synthesis of diverse compound libraries.
This document outlines protocols for three fundamental types of coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[6][7] For the application of this compound, it is first necessary to convert the amine to a halide (e.g., 4-bromo- or 4-iodo-1H-pyrazole) via a Sandmeyer-type reaction. Subsequently, the resulting halopyrazole can be coupled with a variety of boronic acids or esters.
This protocol is adapted from established procedures for the Suzuki coupling of similar pyrazole derivatives.[5]
Materials:
-
4-Iodo-1H-pyrazole (derived from this compound)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like XPhos[8]
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or another suitable base
-
1,4-Dioxane and water (4:1 mixture), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 4-iodo-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1H-pyrazole.
The following table summarizes typical yields for Suzuki-Miyaura couplings of analogous 4-halo-pyrazoles with various boronic acids.
| Entry | Coupling Partner (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 93 | [9] |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 100 (Microwave) | 85 | [9] |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 48 | [9] |
| 4 | (E)-Styrylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 120 (Microwave) | 78 | [9] |
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction is highly valuable for synthesizing N-aryl or N-heteroaryl pyrazoles. Similar to the Suzuki coupling, a 4-halo-1H-pyrazole is required as the starting material.
This protocol utilizes a modern, highly active catalyst system effective for a broad range of amines.[12]
Materials:
-
4-Bromo-1H-pyrazole (derived from this compound)
-
Amine (1.2 equivalents)
-
tBuBrettPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene, anhydrous and degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried vial inside a glovebox, combine 4-bromo-1H-pyrazole (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the tBuBrettPhos Pd G3 precatalyst (0.02 mmol).
-
Add anhydrous, degassed toluene (2 mL).
-
Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following table summarizes results from studies on analogous N-substituted 4-bromopyrazoles, providing expected yields for various amine coupling partners.[12]
| Entry | Amine Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Morpholine | tBuBrettPhos Pd G3 | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | tBuBrettPhos Pd G3 | NaOtBu | Toluene | 100 | 88 |
| 3 | Benzylamine | tBuBrettPhos Pd G3 | NaOtBu | Toluene | 100 | 92 |
| 4 | Indole | tBuBrettPhos Pd G3 | NaOtBu | Toluene | 100 | 75 |
III. Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis. This compound can be directly coupled with carboxylic acids using a variety of coupling reagents.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an efficient coupling reagent for forming amide bonds.[13]
Materials:
-
This compound
-
Carboxylic acid (1.0 equivalent)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyrazole amide.
The following table presents typical yields for HATU-mediated amide couplings between various amines and carboxylic acids, which can serve as an estimate for reactions involving this compound.
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | Benzoic Acid | Benzylamine | HATU | DIPEA | DMF | >95 | [13] |
| 2 | 3-Phenylpropanoic Acid | Aniline | HATU | DIPEA | DMF | 92 | [13] |
| 3 | Acetic Acid | Morpholine | HATU | DIPEA | DMF | >95 | [13] |
| 4 | 4-Bromobenzoic Acid | Cyclohexylamine | HATU | DIPEA | DMF | 94 | [13] |
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. growingscience.com [growingscience.com]
Application Notes and Protocols: 1H-pyrazol-4-amine Hydrochloride in the Preparation of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory drug candidates derived from 1H-pyrazol-4-amine hydrochloride. The focus is on the development of kinase inhibitors targeting key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Receptor-Interacting Protein Kinase 1 (RIPK1) pathways.
Introduction
Inflammation is a complex biological response implicated in a wide range of diseases, from autoimmune disorders to neurodegenerative conditions. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This compound serves as a versatile starting material for the synthesis of a variety of pyrazole derivatives with potent anti-inflammatory properties. This document outlines the synthetic strategies, key biological targets, and experimental protocols for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics based on this scaffold.
Key Biological Targets and Signaling Pathways
Derivatives of 1H-pyrazol-4-amine have shown significant promise as inhibitors of specific kinases that are central to inflammatory processes.
JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors involved in immunity and inflammation.[1][2] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases.[1] 4-amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of JAKs, thereby blocking the downstream inflammatory cascade.[1][3]
RIPK1 Signaling Pathway
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cell death and inflammation, particularly in the context of necroptosis, a pro-inflammatory form of programmed cell death.[2][4] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for inflammatory diseases driven by necroptosis.[3][5] 1H-pyrazol-3-amine derivatives have been developed as potent and selective RIPK1 inhibitors.[3][5]
Data Presentation
In Vitro Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of representative 4-amino-(1H)-pyrazole derivatives against Janus kinases.
| Compound | Target Kinase | IC50 (nM)[1][3] |
| 3a | JAK1 | 11 |
| JAK2 | 6.4 | |
| JAK3 | 12 | |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| 11b | JAK1 | 17 |
| JAK2 | 1.3 | |
| JAK3 | 1.1 | |
| Ruxolitinib | JAK1 | 3.3 |
| (Reference) | JAK2 | 2.8 |
| JAK3 | 428 |
In Vitro and In Vivo Efficacy of a 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivative (Compound 44) as a RIPK1 Inhibitor
This table presents the efficacy of a representative 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative in preclinical models of inflammation.
| Assay/Model | Parameter | Result[3][5] |
| In Vitro RIPK1 Kinase Assay | IC50 | Low Nanomolar |
| In Vitro Cellular Necroptosis Assay | EC50 | Potent protective effect in human and murine cells |
| In Vivo DSS-Induced Colitis Model | Body Weight Loss | Significantly reduced compared to control |
| Colon Length | Significantly prevented colon shortening | |
| Disease Activity Index (DAI) | Significantly lower score compared to control | |
| In Vivo TNF-α-Induced SIRS Model | Survival | Provided significant protection against lethality |
Experimental Protocols
General Synthetic Workflow
The general approach for synthesizing anti-inflammatory pyrazole derivatives from this compound involves a series of well-established organic reactions.
Synthesis of Pyrimidine-based 4-Amino-(1H)-pyrazole Derivatives (JAK Inhibitors)[1]
This protocol describes a general method for the synthesis of pyrimidine-based 4-amino-(1H)-pyrazole derivatives.
Step 1: Synthesis of 2-chloro-N-substituted-5-halopyrimidin-4-amine Intermediates
-
To a solution of a 5-substituted-2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol), add a substituted aniline.
-
The reaction can be carried out under acidic (e.g., HCl) or basic (e.g., DIPEA, Et3N) conditions.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Upon completion, isolate the product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of Final 4-Amino-(1H)-pyrazole Derivatives
-
Combine the 2-chloro-N-substituted-5-halopyrimidin-4-amine intermediate with 1H-pyrazol-4-amine in a suitable solvent (e.g., n-butanol).
-
Add a catalyst, such as trifluoroacetic acid (TFA).
-
Heat the reaction mixture at a high temperature (e.g., reflux) for several hours.
-
After cooling, isolate the crude product.
-
Purify the final compound by column chromatography to yield the desired 4-amino-(1H)-pyrazole derivative.
In Vitro Kinase Inhibition Assay (General Protocol)[6][7]
This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a kinase buffer solution.
-
Prepare a solution of the recombinant target kinase (e.g., JAK1, JAK2, JAK3, or RIPK1) in kinase buffer.
-
Prepare a substrate solution (e.g., a specific peptide) and an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Serially dilute the test compound stock solution in kinase buffer to obtain a range of concentrations.
-
In a 96-well or 384-well plate, add the diluted test compound solutions.
-
Add the kinase solution to each well and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model[8]
This is a widely used model to evaluate the efficacy of anti-inflammatory compounds in an in vivo setting of inflammatory bowel disease.
-
Animal Model:
-
Use a susceptible mouse strain, such as C57BL/6.
-
House the mice under standard laboratory conditions.
-
-
Induction of Colitis:
-
Administer DSS (typically 2-5%) in the drinking water ad libitum for a period of 5-7 days to induce acute colitis.
-
For chronic colitis models, DSS can be administered in cycles.
-
-
Treatment:
-
Administer the test compound (e.g., a 1H-pyrazol-4-amine derivative) to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) either prophylactically (before or during DSS administration) or therapeutically (after the onset of colitis).
-
Include a vehicle control group and a positive control group (e.g., an established anti-inflammatory drug).
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect colon tissue.
-
Measure the colon length (shortening is a sign of inflammation).
-
Perform histological analysis of the colon tissue to assess inflammation, ulceration, and tissue damage.
-
Measure the levels of pro-inflammatory cytokines in the colon tissue.
-
Conclusion
This compound is a valuable and versatile starting material for the development of novel anti-inflammatory drugs. Its derivatives have demonstrated potent inhibitory activity against key inflammatory kinases such as JAKs and RIPK1. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize new pyrazole-based anti-inflammatory agents with the potential for improved efficacy and safety profiles.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Chemistry Approaches to Pyrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a cornerstone class of five-membered nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole scaffold.[3]
Traditional methods for pyrazole synthesis often rely on volatile organic solvents, harsh reaction conditions, and hazardous reagents, posing significant challenges to environmental sustainability.[5] The principles of green chemistry aim to mitigate these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[6][7] This document outlines several green, efficient, and sustainable protocols for the synthesis of pyrazole derivatives, utilizing alternative energy sources like microwave and ultrasound, as well as solvent-free and aqueous reaction conditions. These methods offer significant advantages, including reduced reaction times, increased yields, simplified purification, and lower energy consumption.[3][5]
Core Green Chemistry Strategies for Pyrazole Synthesis
Several key green chemistry strategies have been successfully applied to the synthesis of pyrazoles. These approaches focus on minimizing environmental impact while maximizing efficiency.
Caption: Logical relationship between green chemistry principles and synthesis techniques.
Protocol 1: Microwave-Assisted Synthesis of Pyrazoles from Chalcones
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often reducing reaction times from hours to minutes and improving product yields.[3][4] This protocol details the rapid and efficient synthesis of pyrazole derivatives from α,β-unsaturated ketones (chalcones) and hydrazine derivatives.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Experimental Protocol
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor and appropriate vials with stir bars
Procedure: [3]
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and the appropriate hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Securely seal the vial and place it in the microwave reactor cavity.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice to induce precipitation of the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the precipitate with cold water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
Data Presentation: Microwave vs. Conventional Heating
The data below illustrates the significant advantages of microwave irradiation over conventional heating methods for the synthesis of various pyrazole derivatives.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [3] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [3] |
| Pyrano[2,3-c]pyrazoles | Microwave-Assisted | 80 | 25 min | 88 | [8] |
| Pyrano[2,3-c]pyrazoles | Conventional Heating | 80 | 1.4 hours | 80 | [8] |
| Quinolin-2(1H)-one pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [9] |
| Quinolin-2(1H)-one pyrazoles | Conventional Reflux | Reflux | 10-12 hours | 59-71 | [9] |
Protocol 2: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles
Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to enhance chemical reactivity, providing an efficient and green alternative to traditional methods.[9] This protocol describes a catalyst-free, multicomponent reaction in water to produce pyranopyrazole derivatives.
Experimental Protocol
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine monohydrate (1 mmol)
-
Water (5 mL)
-
Ultrasonic bath (e.g., 40 kHz, 250 W)
Procedure: [8]
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine monohydrate (1 mmol), and water (5 mL).
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified temperature (e.g., 60 °C) for the required time (typically 1-1.5 hours).[10]
-
Monitor the reaction's completion using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold water and recrystallize from ethanol to obtain the pure pyranopyrazole.
Data Presentation: Ultrasound vs. Conventional Methods
Ultrasound irradiation demonstrates superior efficiency, leading to higher yields in significantly shorter reaction times compared to silent (non-sonicated) conditions.
| Synthesis of | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Dihydroquinoline Derivatives | Ultrasound-Assisted | Water | 60 | 1-1.5 h | 90-97 | [10] |
| Dihydroquinoline Derivatives | Conventional Heating | Water | 60 | 3-4.5 h | 70-82 | [10] |
| Pyrano[2,3-c]pyrazoles | Ultrasound-Assisted | Water | 50 | 10 min | 92 | [11] |
| Pyrano[2,3-c]pyrazoles | Conventional Reflux | Water | Reflux | 40 min | 50 | [11] |
Protocol 3: Solvent-Free Synthesis of Pyrazoles Using an Ionic Liquid Catalyst
Eliminating volatile organic solvents is a primary goal of green chemistry.[1] This protocol employs an ionic liquid, which can act as both the catalyst and the reaction medium, for a one-pot, three-component synthesis of pyranopyrazoles under solvent-free conditions.[12][13]
Experimental Protocol
Materials:
-
Aromatic benzaldehyde (1 mmol)
-
Pyrazolone (1 mmol)
-
Malononitrile (1 mmol)
-
Ionic Liquid [bmim][NO3] (catalytic amount)
-
In a round-bottom flask, mix the benzaldehyde (1 mmol), pyrazolone (1 mmol), malononitrile (1 mmol), and a catalytic amount of the ionic liquid [bmim][NO3].
-
Heat the mixture at 60 °C with stirring for the time specified (typically 15-30 minutes).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, add hot ethanol to the mixture.
-
Cool the mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure pyranopyrazole. The ionic liquid can often be recovered from the filtrate and reused.
Data Presentation: Ionic Liquid-Catalyzed Solvent-Free Synthesis
This method provides high yields in short reaction times without the need for traditional organic solvents.
| Aldehyde Substituent | Time (min) | Yield (%) | Reference |
| 4-Cl | 15 | 96 | [13] |
| 4-NO2 | 15 | 98 | [13] |
| 4-OH | 25 | 92 | [13] |
| 4-N(CH3)2 | 30 | 90 | [13] |
| 2-Cl | 20 | 95 | [13] |
Protocol 4: Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazoles
Mechanochemistry, or ball milling, is a solvent-free technique where mechanical force is used to induce chemical reactions.[14] This method is highly efficient, environmentally friendly, and avoids the use of bulk solvents and external heating.
Experimental Protocol
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Oxidizing agent (e.g., Na₂S₂O₈, 2.0 mmol)
-
Ball milling apparatus with stainless steel jars and balls
Procedure: [14]
-
Place the chalcone derivative (1.0 mmol), hydrazine derivative (1.2 mmol), and stainless steel balls into a milling jar.
-
Mill the mixture at a high frequency (e.g., 25-30 Hz) for 30 minutes.
-
Open the jar and add the oxidizing agent (Na₂S₂O₈, 2.0 mmol).
-
Continue milling for an additional 30-60 minutes.
-
After milling, remove the solid mixture from the jar.
-
Disperse the reaction mixture in water and collect the solid product by filtration.
-
The crude product can be purified by recrystallization if necessary.
Data Presentation: Mechanochemical vs. Solvent-Based Synthesis
Mechanochemical synthesis consistently outperforms traditional solvent-based methods in terms of yield, reaction time, and environmental impact.
| Chalcone Substituent | Method | Time (h) | Yield (%) | Reference |
| 4-Me | Ball Milling | 1.0 | 94 | [14] |
| 4-Me | In Ethanol | 3.0 | 75 | [14] |
| 4-Cl | Ball Milling | 1.0 | 96 | [14] |
| 4-Cl | In Ethanol | 4.0 | 72 | [14] |
| 4-OMe | Ball Milling | 1.5 | 92 | [14] |
| 4-OMe | In Ethanol | 3.0 | 80 | [14] |
Conclusion
The adoption of green chemistry principles offers powerful and practical alternatives for the synthesis of pyrazole derivatives.[7] Techniques such as microwave irradiation, ultrasound assistance, solvent-free reactions, and mechanochemistry not only align with the goals of sustainable science but also provide significant methodological advantages for researchers in academia and the pharmaceutical industry.[15] These protocols demonstrate increased efficiency, higher yields, and simplified procedures, facilitating the rapid and environmentally benign production of these vital heterocyclic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-] [jsynthchem.com]
- 13. jsynthchem.com [jsynthchem.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
Scale-Up Synthesis of 1H-Pyrazol-4-amine Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1H-pyrazol-4-amine hydrochloride derivatives. The methodologies presented are selected for their scalability, safety, and efficiency, making them suitable for industrial production and drug development applications.
Application Notes
The synthesis of 1H-pyrazol-4-amine and its derivatives is of significant interest in the pharmaceutical industry due to their prevalence as key intermediates in the manufacturing of various active pharmaceutical ingredients (APIs). Traditional synthetic routes, such as the nitration of pyrazoles followed by reduction, are often disfavored for large-scale production due to the use of hazardous reagents and the generation of significant acidic waste.[1]
Modern approaches focus on safer and more environmentally benign methodologies. A notable scalable method involves a copper-catalyzed amidation, which provides a viable alternative to the classical nitration/reduction sequence.[1] This approach avoids the handling of highly energetic intermediates and specialized hydrogenation equipment.
The final step in the preparation of these intermediates often involves the formation of a hydrochloride salt. This is typically achieved by treating a solution of the free amine with hydrochloric acid. On an industrial scale, this can be accomplished by bubbling hydrogen chloride gas through a solution of the amine or by using a solution of HCl in an organic solvent.[2] The resulting salt often exhibits improved stability and handling properties, which are advantageous for storage and further downstream processing.
Recommended Scale-Up Synthetic Route
A recommended two-step synthetic route for the scale-up production of this compound derivatives is outlined below. This process is based on a scalable and safer alternative to traditional methods.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the scale-up production of this compound.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-(1H-Pyrazol-4-yl)acetamide (Intermediate C)
This protocol describes the copper-catalyzed amidation of a 4-halopyrazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Iodo-1H-pyrazole | 221.95 | 10.0 | 45.06 |
| Acetamide | 59.07 | 5.32 | 90.09 |
| Copper(I) Iodide (CuI) | 190.45 | 0.86 | 4.51 |
| Potassium Phosphate (K3PO4) | 212.27 | 19.13 | 90.12 |
| 1,4-Dioxane | 88.11 | 100 L | - |
Procedure:
-
To a suitable reactor, charge 4-iodo-1H-pyrazole (10.0 kg, 45.06 mol), acetamide (5.32 kg, 90.09 mol), copper(I) iodide (0.86 kg, 4.51 mol), and potassium phosphate (19.13 kg, 90.12 mol).
-
Add 1,4-dioxane (100 L) to the reactor.
-
Heat the reaction mixture to reflux (approximately 101°C) and maintain for 12-18 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(1H-pyrazol-4-yl)acetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 75-85%
Protocol 2: Hydrolysis to 1H-Pyrazol-4-amine (Free Amine E)
This protocol outlines the hydrolysis of the acetamide intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| N-(1H-Pyrazol-4-yl)acetamide | 125.13 | 5.0 | 39.96 |
| 6M Hydrochloric Acid | - | 40 L | - |
| Sodium Hydroxide (50% w/w) | 40.00 | As needed | - |
Procedure:
-
Charge N-(1H-pyrazol-4-yl)acetamide (5.0 kg, 39.96 mol) to a reactor.
-
Add 6M hydrochloric acid (40 L).
-
Heat the mixture to reflux (approximately 100°C) for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to 0-5°C.
-
Carefully adjust the pH of the solution to >12 by the slow addition of 50% (w/w) sodium hydroxide solution, maintaining the temperature below 20°C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 L).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the 1H-pyrazol-4-amine as a solid or oil.
Expected Yield: 90-98%
Protocol 3: Formation of this compound (Final Product G)
This protocol details the formation of the final hydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1H-Pyrazol-4-amine | 83.09 | 3.3 | 39.72 |
| Isopropanol | 60.10 | 33 L | - |
| Hydrogen Chloride (gas or solution) | 36.46 | ~1.45 | ~39.72 |
Procedure:
-
Dissolve the 1H-pyrazol-4-amine (3.3 kg, 39.72 mol) in isopropanol (33 L) in a suitable reactor.
-
Cool the solution to 0-5°C.
-
Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in isopropanol until the pH of the solution is between 1 and 2.
-
Stir the resulting slurry at 0-5°C for 1-2 hours to allow for complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold isopropanol (2 x 5 L).
-
Dry the product under vacuum at 40-50°C to a constant weight.
Expected Yield: 95-99%
Data Summary
The following table summarizes the expected yields and purity for each step of the scale-up synthesis.
| Step | Product | Expected Yield (%) | Typical Purity (by HPLC) |
| 1 | N-(1H-Pyrazol-4-yl)acetamide | 75-85 | >98% |
| 2 | 1H-Pyrazol-4-amine | 90-98 | >99% |
| 3 | This compound | 95-99 | >99.5% |
Logical Relationship Diagram
This diagram illustrates the logical progression and key considerations in the scale-up synthesis process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrazol-4-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-pyrazol-4-amine hydrochloride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the nitration of 1H-pyrazole to form 4-nitropyrazole, followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.
Issue 1: Low Yield in the Nitration of 1H-Pyrazole
Possible Causes and Solutions:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of fuming nitric acid and fuming sulfuric acid is often effective.
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. A controlled temperature, often around 50°C, has been shown to provide good yields.[1]
-
Incorrect Reagent Stoichiometry: The molar ratio of the nitrating agent to pyrazole is a critical parameter. An optimized ratio of fuming nitric acid, fuming sulfuric acid, concentrated sulfuric acid, and pyrazole has been reported as 1.5:3:2.1:1.[1]
-
Insufficient Reaction Time: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended. A reaction time of 1.5 hours at 50°C has been reported to be effective.[1]
Experimental Protocol: Optimized Nitration of 1H-Pyrazole
-
To a four-necked flask equipped with a stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.
-
Stir the mixture for 30 minutes.
-
In a separate flask, prepare the nitrating agent by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in an ice-water bath, maintaining the temperature between 0 to 10°C.
-
Add the prepared fuming nitrosulfuric acid dropwise to the pyrazole solution in an ice-water bath.
-
After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water to precipitate the product.
-
Filter the white solid, wash with ice water, and dry under vacuum to obtain 4-nitropyrazole. An expected yield of around 85% can be achieved under these optimized conditions.[1]
Issue 2: Incomplete Reduction of 4-Nitropyrazole
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or of poor quality. Using a fresh, high-quality catalyst is recommended.
-
Insufficient Hydrogen Pressure: The hydrogenation reaction requires adequate hydrogen pressure. A pressure of around 8.0 kg/cm ² (approximately 113 psi) has been used effectively.
-
Suboptimal Solvent: The choice of solvent can influence the reaction. Methanol is a commonly used and effective solvent for this reduction.
-
Reaction Time: The reduction may require sufficient time to go to completion. Monitoring the reaction by TLC or HPLC is advised.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitropyrazole
-
In a 10-L autoclave under a nitrogen atmosphere, charge 5 L of methanol and 0.5 kg of 4-nitropyrazole.
-
Slowly add 50 g of 10% Pd/C (50% wet).
-
Charge the autoclave with hydrogen to a pressure of 8.0 kg/cm ².
-
Agitate the reaction mixture at 25°C until the reaction is complete (monitor by TLC or HPLC).
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude 1H-pyrazol-4-amine can be further purified. This method has been reported to yield over 99%.
Issue 3: Difficulty in Forming and Isolating this compound
Possible Causes and Solutions:
-
Incorrect Stoichiometry of HCl: The amount of hydrochloric acid used is critical for the quantitative formation of the hydrochloride salt.
-
Impurities in the Amine Solution: The crude 1H-pyrazol-4-amine may contain impurities that interfere with crystallization. It is advisable to purify the amine before salt formation.
-
Inappropriate Solvent for Crystallization: The choice of solvent is crucial for obtaining a crystalline product. A mixture of an alcohol (like n-propanol) and water, followed by acidification, can be effective.
Experimental Protocol: Formation of this compound
A general procedure involves dissolving the purified 1H-pyrazol-4-amine in a suitable solvent and adding a stoichiometric amount of hydrochloric acid. The hydrochloride salt will then precipitate and can be collected by filtration. For example, after the reduction of a protected 4-aminopyrazole derivative, the deprotection and salt formation can be achieved by dissolving the compound in a boiling mixture of water and n-propanol, followed by cooling and acidification with sulfuric acid to pH 7, and then further addition of acid.[2] While this example uses sulfuric acid, a similar principle applies for hydrochloric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely reported and efficient method is a two-step synthesis starting from 1H-pyrazole. The first step is the nitration of 1H-pyrazole to 4-nitropyrazole, which can achieve yields of up to 85% under optimized conditions.[1] The second step involves the catalytic hydrogenation of 4-nitropyrazole to 1H-pyrazol-4-amine, which has been reported with yields exceeding 99%. The final step is the formation of the hydrochloride salt.
Q2: What are the potential side products in the nitration of pyrazole?
A2: The primary side products are other nitrated isomers of pyrazole. The reaction conditions, particularly the temperature and the composition of the nitrating agent, are key to maximizing the yield of the desired 4-nitro isomer.
Q3: Are there alternative methods for reducing 4-nitropyrazole?
A3: Yes, besides catalytic hydrogenation, other reducing agents can be used. For instance, tin(II) chloride in concentrated hydrochloric acid has been employed for the reduction of similar nitro-substituted pyrazoles.[3] However, catalytic hydrogenation is often preferred due to cleaner reaction profiles and higher yields.
Q4: How can I purify the final this compound?
A4: Recrystallization is a common method for purifying the final product. The choice of solvent system will depend on the solubility of the hydrochloride salt and any impurities. A mixture of an alcohol and water is often a good starting point.
Q5: What are the safety precautions to consider during this synthesis?
A5: Fuming nitric acid and fuming sulfuric acid are highly corrosive and strong oxidizing agents; they should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation with Pd/C and hydrogen gas involves flammable materials and should be conducted in a properly equipped and ventilated area, following all safety protocols for handling hydrogen gas.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Nitration of 1H-Pyrazole
| Parameter | Condition 1 | Optimized Condition[1] |
| Nitrating Agent | Nitric Acid/Sulfuric Acid | Fuming Nitric Acid/Fuming Sulfuric Acid |
| Temperature | 90°C | 50°C |
| Reaction Time | 6 hours | 1.5 hours |
| Reported Yield | ~56% | ~85% |
Table 2: Comparison of Reduction Methods for 4-Nitropyrazole
| Method | Reagent/Catalyst | Solvent | Temperature | Pressure | Reported Yield |
| Catalytic Hydrogenation | 10% Pd/C | Methanol | 25°C | ~113 psi | >99% |
| Stannous Chloride Reduction [3] | SnCl₂·2H₂O / conc. HCl | - | Room Temp. | Ambient | Not specified for 4-nitropyrazole |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key experimental workflows described in this guide.
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for low nitration yield.
Caption: Troubleshooting logic for incomplete reduction.
References
Common side reactions in pyrazole synthesis and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis and why does it happen?
A1: The most prevalent side reaction is the formation of regioisomers. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.
Q2: How can I differentiate between the regioisomers formed in my reaction?
A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through
Technical Support Center: Purification of 1H-pyrazol-4-amine Hydrochloride and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during the purification of 1H-pyrazol-4-amine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The primary purification techniques for this compound and related compounds are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the physical properties of the compound (solid or oil), the nature of the impurities, and the required final purity.
Q2: My purified this compound is off-color (e.g., yellow or brown). What causes this and how can I fix it?
A2: Discoloration is often due to residual starting materials, byproducts from the synthesis, or degradation of the amine.[1] Several methods can be employed to remove colored impurities:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and adding activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through celite.[1]
-
Recrystallization: This is a highly effective method for removing colored impurities, as they often remain in the mother liquor.[1]
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Silica Gel Plug: Passing a solution of your compound through a short plug of silica gel can retain highly polar colored impurities.
Q3: I am observing two spots on my TLC after synthesis, which I suspect are regioisomers. How can I separate them?
A3: The separation of regioisomers can be challenging.
-
Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be effective. This involves multiple, sequential recrystallization steps to enrich one isomer.
-
Column Chromatography: This is often the most effective method for separating isomers. Careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial for achieving good separation.[2]
Q4: My pyrazole derivative is an oil and will not crystallize. How can I purify it?
A4: Purifying oily products can be addressed with several techniques:
-
High-Vacuum Evaporation: Ensure all residual solvents are removed, as they can prevent solidification.[2]
-
Column Chromatography: This is a very effective method for purifying oils.[2]
-
Salt Formation: Converting the basic pyrazole to its hydrochloride salt can often induce crystallization. The resulting salt can then be purified by recrystallization.[2]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.[3] |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or the compound is too soluble. | - Add more of the "good" solvent to the hot solution to decrease saturation.- Use a lower-boiling point solvent system.- Allow the solution to cool more slowly.[3] |
| Low recovery of pure product | The compound is too soluble in the cold solvent. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Minimize the amount of cold solvent used to wash the crystals. |
| Crystals are still impure | Impurities co-precipitated with the product. | - Ensure slow cooling to allow for selective crystallization.- Perform a second recrystallization.[3] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds | Inappropriate solvent system. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Compound streaking on the column/TLC | The compound is too polar for the stationary phase or is interacting strongly with it. For amines, this is common on acidic silica gel. | - Add a small amount of a modifying agent to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol, to neutralize the acidic sites on the silica gel.- Consider using a different stationary phase, such as neutral or basic alumina. |
| Low yield after elution | The compound is irreversibly adsorbed onto the stationary phase. | - This is a common issue with basic compounds on silica gel. Use a modified eluent or a different stationary phase as mentioned above. |
| Cracked or channeled column bed | Improper packing of the column. | - Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. |
Data Presentation
Table 1: Recrystallization Solvents for this compound and its Derivatives
| Compound Type | Solvent System | Typical Temperature Range (°C) | Expected Yield | Notes |
| This compound | Ethanol/Water | Dissolve in hot ethanol, add hot water until turbidity, then cool. | 70-90% | A common and effective method for polar salts. |
| Isopropanol | Reflux to dissolve, then cool slowly. | 60-85% | Good for obtaining high-purity crystals. | |
| Methanol/Diethyl Ether | Dissolve in minimal hot methanol, add diethyl ether to precipitate. | 65-80% | Useful if the compound is very soluble in methanol. | |
| N-Aryl/Alkyl Pyrazole Amines | Ethanol | Reflux to dissolve, then cool. | 75-95% | A versatile solvent for a wide range of pyrazole derivatives. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, add hexane until cloudy, then cool. | 70-90% | Good for compounds of intermediate polarity. |
Note: Yields are estimates and can vary significantly based on the purity of the crude material and the specific derivative.
Table 2: Column Chromatography Conditions for Pyrazole Amine Derivatives
| Stationary Phase | Eluent System | Compound Polarity | Separation Principle |
| Silica Gel | Hexane/Ethyl Acetate gradient | Non-polar to moderately polar | Normal-phase chromatography based on polarity. |
| Silica Gel with 0.5% Triethylamine | Dichloromethane/Methanol gradient | Basic, polar compounds | Normal-phase with a basic modifier to prevent tailing of amines. |
| Neutral Alumina | Hexane/Ethyl Acetate gradient | Basic compounds | Prevents degradation of acid-sensitive compounds. |
| C18-Reversed Phase Silica | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | Polar to non-polar | Reversed-phase chromatography, where less polar compounds elute later. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification of a Pyrazole Amine Derivative by Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by running TLC plates with different ratios of solvents (e.g., hexane and ethyl acetate). An ideal system will give your desired compound an Rf value of approximately 0.3 and good separation from impurities. For basic amines, consider adding 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
References
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in pyrazole ring formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during pyrazole synthesis, offering step-by-step troubleshooting advice.
Q1: Why is my pyrazole synthesis yield unexpectedly low?
A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors, including starting material quality, suboptimal reaction conditions, or purification losses.[1] The reactivity of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine derivative are key.[1][2]
Troubleshooting Guide:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can cause side reactions, reducing yield.[1] Hydrazine derivatives can degrade, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Stoichiometry: Verify the reactant stoichiometry. A slight excess of the hydrazine (e.g., 1.1–1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature & Time: The reaction may be slow. Consider increasing the temperature or extending the reaction time.[2][3] Monitor progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal duration.[1]
-
Solvent: The choice of solvent is critical. While ethanol is common, aprotic dipolar solvents like DMF or NMP may offer better results in some cases.[3][4]
-
pH Control: The reaction is often pH-sensitive. While typically acid-catalyzed, excessively strong acid can protonate the hydrazine, reducing its nucleophilicity.[2][5] A small amount of a weak acid like glacial acetic acid is often optimal.[2][6]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization to the hydrazone intermediate.[1][3]
Q2: I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of two regioisomers is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1][4]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: This is a powerful method for controlling regioselectivity. Switching from standard protic solvents (e.g., ethanol) to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the formation of the desired isomer.[7][8] Aprotic dipolar solvents (e.g., DMF, NMP) have also been shown to improve selectivity, especially when using aryl hydrazine hydrochlorides.[4][9]
-
pH and Reagent Form: The form of the hydrazine reagent can dictate the outcome. Using a free hydrazine base may favor one isomer, while using its hydrochloride salt can selectively produce the other.[10] Adjusting the pH with a catalytic amount of acid or base can alter the nucleophilicity of the nitrogen atoms in the hydrazine, influencing the cyclization pathway.[3][4]
-
Steric and Electronic Control: The inherent steric and electronic properties of the substituents on both reactants play a major role.[4] Utilizing a bulky substituent on either the dicarbonyl or the hydrazine can sterically hinder attack at one carbonyl, directing the reaction towards a single product.[4]
-
Alternative Synthetic Routes: If direct condensation fails, consider methods that offer better control, such as using 1,3-dicarbonyl surrogates like β-enaminones or pursuing 1,3-dipolar cycloaddition reactions involving diazo compounds and alkynes.[4][7]
Q3: My reaction mixture has turned dark yellow/red. What causes this discoloration and how can I fix it?
A3: Discoloration is common in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1][2]
Solutions:
-
Add a Mild Base: If using a hydrazine hydrochloride salt, the reaction mixture can become acidic, promoting byproduct formation. Adding one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) can neutralize the acid and lead to a cleaner reaction profile.[1][11]
-
Purification: Most colored impurities can be removed during workup. Recrystallization is often effective.[1] Alternatively, passing the crude product through a short plug of silica gel, washing with a non-polar solvent (like toluene or hexanes) to remove colored impurities, and then eluting the desired product with a more polar solvent can be very effective.[11]
Q4: My reaction is not going to completion. What should I try?
A4: Incomplete conversion can be due to several factors, including low reactant reactivity, steric hindrance, or suboptimal conditions.[3]
Troubleshooting Steps:
-
Increase Temperature/Time: As a first step, prolonging the reaction time or moderately increasing the temperature can improve conversion. Continue to monitor by TLC.[3]
-
Use a More Efficient Catalyst: While acid catalysis is standard, other catalysts can be more effective. For example, nano-ZnO has been shown to be an efficient catalyst, leading to high yields in shorter times.[3][9]
-
Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating these reactions. It can significantly reduce reaction times from hours to minutes and often improves yields.[12][13][14][15]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different parameters can affect the outcome of pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity
This table illustrates the impact of solvent choice on the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl and methylhydrazine.
| 1,3-Dicarbonyl Compound | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione | Ethanol | 1 : 1.5 | 85 | [8] |
| 1-Phenyl-1,3-butanedione | TFE | 4.5 : 1 | 82 | [8] |
| 1-Phenyl-1,3-butanedione | HFIP | >20 : 1 | 75 | [8] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | 1 : 1.2 | 90 | [9] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | DMF (acidic) | >20 : 1 | 77 | [9] |
TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol; DMF: N,N-Dimethylformamide.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
This table highlights the efficiency gains of using microwave irradiation for pyrazole synthesis.
| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Chalcone + Arylhydrazine | Conventional | Reflux | 8 h | 70-80 | [12] |
| Chalcone + Arylhydrazine | Microwave (360W) | 120 | 7-10 min | 68-86 | [12] |
| Carbohydrazide + 2,4-Pentanedione | Conventional | Reflux | 6 h | 75-85 | [12] |
| Carbohydrazide + 2,4-Pentanedione | Microwave (270W) | ~100 | 3-5 min | 82-98 | [12] |
| Phenylhydrazine + Ethyl Acetoacetate | Conventional | Room Temp | 2 h | 80 | [9] |
| Phenylhydrazine + Ethyl Acetoacetate | Microwave (420W) | N/A | 10 min | 95 | [9][16] |
Key Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes a general procedure for the synthesis of a pyrazole from a β-ketoester and a hydrazine derivative.[6]
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1.0 equiv)
-
Hydrazine derivative (e.g., hydrazine hydrate) (2.0 equiv)
-
Solvent (e.g., 1-propanol or ethanol)
-
Catalyst (e.g., glacial acetic acid, 3-5 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/hot plate
Procedure:
-
In a round-bottom flask, combine the β-ketoester (1.0 equiv) and the hydrazine derivative (2.0 equiv).
-
Add the solvent (e.g., 1-propanol, ~1 mL per mmol of ketoester) followed by a few drops of glacial acetic acid.
-
Attach a condenser and heat the reaction mixture with stirring at approximately 100°C for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate/70% hexane mobile phase) to confirm the consumption of the starting material.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[4]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.[6]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid synthesis method that can often improve yields and reduce reaction times.[4][12]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 equiv)
-
Arylhydrazine (1.1 equiv)
-
Glacial Acetic Acid (serves as solvent and catalyst)
-
10 mL microwave reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 equiv) and the arylhydrazine (1.1 equiv).
-
Add glacial acetic acid (~5 mL).
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140°C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.[4]
-
After irradiation, allow the vessel to cool to room temperature (use compressed air cooling if available).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify as needed by recrystallization or column chromatography.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key decision-making processes and experimental flows for optimizing pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it important?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazole products.[1][2][3] Controlling the formation of a specific isomer is critical because different regioisomers can possess vastly different biological activities, toxicological profiles, and physical properties.[3][4] For drug discovery and development, ensuring the selective synthesis of the desired isomer is essential for efficacy and safety.
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl with a hydrazine, is governed by several factors that dictate the reaction's regiochemical outcome:[2][3][5][6]
-
Electronic Effects: The initial attack by the hydrazine's nitrogen atom typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl compound. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a preferential site for attack.[1][3]
-
Steric Effects: Large, bulky substituents on either the dicarbonyl compound or the hydrazine can physically hinder the approach of the nucleophile.[3] The reaction will favor the less sterically crowded carbonyl group.
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack from the other nitrogen atom.[2][3]
-
Solvent Choice: The solvent can have a profound impact on regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction compared to standard solvents like ethanol.[7]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, when the Knorr synthesis fails to provide the desired selectivity, several other methods can be employed:
-
[3+2] Cycloaddition Reactions: These reactions build the pyrazole ring with a different pattern of bond formation and often provide excellent and complementary regioselectivity to the condensation approach.[1] For example, the reaction of sydnones with 2-alkynyl-1,3-dithianes offers a highly regioselective route to polysubstituted pyrazoles.[8]
-
Synthesis from Hydrazones and Nitroolefins: A regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles can be achieved from the reaction of N-arylhydrazones and nitroolefins.[9] This method leverages the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[9]
-
Use of Dicarbonyl Surrogates: A robust strategy is to use a precursor that pre-determines the regiochemistry. Reacting a β-enaminone with a hydrazine derivative, for instance, is a highly effective way to synthesize a single product.[1]
Troubleshooting Common Issues
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties, resulting in no inherent preference for the initial site of hydrazine attack.
Solutions:
-
Change the Solvent: This is often the simplest and most effective solution. Switching from a standard protic solvent like ethanol to a non-nucleophilic, hydrogen-bond-donating fluorinated alcohol (TFE or HFIP) can dramatically shift the equilibrium towards a single isomer.[7] These solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing selectivity.[7]
-
Modify Reaction Temperature: In some cases, temperature can influence the kinetic vs. thermodynamic product distribution. Running the reaction at a lower or higher temperature may favor one regioisomer.
-
Use a Catalyst: Certain catalysts, including acid or base catalysts, can influence the reaction pathway. For instance, tetrabutyl ammonium peroxy disulphate (TBA)₂S₂O₈ has been used as a catalyst to promote regioselective synthesis under solvent-free conditions.[10]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of the substrates preferentially direct the reaction to form the unwanted isomer under standard conditions.
Solutions:
-
Switch to a Different Synthetic Route: This is the most reliable approach. If the Knorr condensation yields the wrong isomer, a [3+2] cycloaddition reaction will likely provide the desired product with high selectivity.[1]
-
Employ a Dicarbonyl Surrogate: Using a β-enaminone or a related precursor effectively "locks in" the desired arrangement of substituents before the cyclization step, leading to a single regioisomer.[1][11]
-
Use Protecting Groups: A more advanced strategy involves protecting one of the nitrogen atoms of a pre-formed pyrazole ring, functionalizing a specific carbon, and then using a "protecting group switch" to enable functionalization at another position, thereby achieving complete regiocontrol.[1]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
While preventing the formation of mixtures is ideal, sometimes separation is unavoidable.
Solutions:
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is necessary to find an eluent that provides the best separation.[3][4]
-
Crystallization: If the regioisomers have different solubilities, fractional crystallization may be an effective purification technique. This can sometimes be more scalable than chromatography.
Data Presentation: Solvent Effects on Regioselectivity
The choice of solvent can be one of the most powerful tools for controlling regioselectivity. The following data summarizes the effect of different alcohol solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.
| Entry | R¹ | R² | Solvent | Ratio of Regioisomers (2:3 or 2:4) | Overall Yield (%) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 | 99 |
| TFE | 85:15 | 99 | |||
| HFIP | 97:3 | 98 | |||
| 2 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 | 93 |
| TFE | 98:2 | 99 | |||
| HFIP | >99:<1 | 99 | |||
| 3 | 2-Furyl | CO₂Et | EtOH | 44:56 | 86 |
| TFE | 89:11 | 99 | |||
| HFIP | 93:7 | 98 |
Data adapted from J. Org. Chem. 2008, 73, 12, 4848–4851.[7] Isomer 2 corresponds to the 5-R¹-3-R² pyrazole. This data clearly demonstrates that fluorinated alcohols, particularly HFIP, dramatically improve the formation of the desired regioisomer.[7]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol (HFIP)
This protocol describes a general procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the HFIP under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.
Materials:
-
α,β-Unsaturated ketone (chalcone) or 1,3-diketone (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
10 mL microwave reaction vessel
Procedure:
-
Combine the ketone starting material (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL), which serves as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Visual Guides and Workflows
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Caption: A diagram showing the primary factors that influence the regiochemical outcome of a reaction.
Caption: The initial nucleophilic attack dictates which of the two possible regioisomers is formed.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Stability and degradation issues of 1H-pyrazol-4-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrazol-4-amine hydrochloride. It addresses common stability and degradation issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound due to improper storage or handling. | Store the compound in a cool (<15°C), dry, dark place under an inert atmosphere.[1] Ensure the container is tightly sealed to prevent moisture absorption and oxidation. Prepare solutions fresh before use. |
| Hygroscopic nature of the compound leading to inaccurate weighing. | Equilibrate the container to room temperature before opening to minimize moisture condensation. Handle the solid in a glove box or a low-humidity environment. | |
| Appearance of unexpected peaks in chromatograms or spectra. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust experimental conditions (e.g., pH, temperature, solvent) to minimize degradation. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and dried. Run a blank analysis of the solvent to check for impurities. | |
| Discoloration of the solid compound (e.g., from white/off-white to yellow/brown). | Oxidation or other degradation pathways initiated by air, light, or elevated temperatures.[2] | Discard the discolored material as its purity is compromised. For future use, store the compound under an inert gas (e.g., argon or nitrogen) and protect it from light.[1] |
| Poor solubility of the compound in a specific solvent. | The compound may have limited solubility in the chosen solvent. | Consult literature for appropriate solvents. If information is unavailable, perform solubility tests with small amounts of the compound in a range of solvents with varying polarities. |
| Degradation of the compound into less soluble impurities. | Analyze the sample for purity. If degradation is confirmed, obtain a fresh, pure sample. | |
| pH of the solution changes over time. | Degradation of the amine hydrochloride, potentially leading to the release of acidic or basic byproducts. | Buffer the solution to maintain a stable pH. Monitor the pH of the solution throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1] For short-term storage, room temperature in a desiccator may be sufficient.[3] For long-term storage, refrigeration (2-8°C) is advisable to minimize degradation.[2] The compound is known to be sensitive to light, air, and moisture; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[1]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, amine-containing compounds, particularly aromatic amines, are susceptible to oxidation.[2][4] The pyrazole ring itself is generally stable, but the amine group can be oxidized in the presence of air, light, or certain metal ions. Hydrolysis is another potential degradation pathway, especially at non-neutral pH and elevated temperatures.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to assess purity and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be a powerful tool for determining the absolute purity of a compound without the need for a reference standard of the impurities.[5]
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the parent compound and any potential impurities or degradation products.
Q4: I am observing a new, unknown peak in my HPLC analysis after my experiment. What should I do?
A4: The appearance of a new peak suggests the formation of a degradation product or a reaction byproduct. To investigate this, you should:
-
Characterize the new peak: Use a detector that can provide more information, such as a photodiode array (PDA) detector for UV-Vis spectra or a mass spectrometer (MS) for mass-to-charge ratio.
-
Perform a forced degradation study: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the unknown peak. This can help in identifying the degradation product.
-
Evaluate your experimental conditions: Assess if any of your experimental parameters (e.g., pH, temperature, reagents) could be causing the degradation.
Q5: Can I prepare a stock solution of this compound and store it for future use?
A5: It is generally recommended to prepare solutions of this compound fresh before each experiment to minimize the risk of degradation. If a stock solution must be prepared, it should be stored at a low temperature (e.g., -20°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and contamination. The stability of the compound in the chosen solvent and at the storage temperature should be verified experimentally by analyzing the solution for purity at regular intervals.
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the literature, the following table is provided as a template for researchers to record their own experimental findings from forced degradation studies.
| Stress Condition | Conditions | Duration | Assay (%) of Initial | Major Degradation Products (if identified) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | ||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | ||
| Oxidative | 3% H₂O₂, RT | 24 h | ||
| Thermal | 80°C, solid state | 48 h | ||
| Photolytic | UV light (254 nm), solid state | 48 h |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with 0.1 M sodium hydroxide and dilute to the initial concentration with the solvent.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period. After cooling, neutralize the solution with 0.1 M hydrochloric acid and dilute to the initial concentration.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for a specified period (e.g., 48 hours). After the stress period, dissolve the solid in the solvent to the initial concentration.
-
Photolytic Degradation: Expose a known amount of the solid compound to UV light (e.g., 254 nm) in a photostability chamber for a specified period. After exposure, dissolve the solid in the solvent to the initial concentration. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of 1H-Pyrazol-4-amine Hydrochloride in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 1H-pyrazol-4-amine hydrochloride in common coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Yield in Buchwald-Hartwig C-N Coupling
-
Q: My Buchwald-Hartwig amination of an aryl halide with 1H-pyrazol-4-amine is giving low to no product. What are the likely causes and solutions?
A: The low reactivity of this compound in Buchwald-Hartwig couplings is often due to its electron-deficient nature and the presence of two nitrogen atoms that can coordinate to the palladium catalyst, leading to inhibition.[1][2] Here are some troubleshooting steps:
-
Neutralize the Hydrochloride Salt: The hydrochloride salt must be neutralized in situ for the amine to be an effective nucleophile. Ensure you are using a sufficient excess of a strong base.
-
Protect the Pyrazole N-H: The unprotected N-H group on the pyrazole ring can also participate in the reaction, leading to side products or catalyst inhibition.[3] Protecting the pyrazole nitrogen with a group like trityl can improve yields.[4]
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. Utilize modern, bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos) and palladium precatalysts (e.g., Pd₂(dba)₃ or G2/G3 precatalysts) which are designed for challenging substrates.[4][5]
-
Reaction Conditions: These reactions often require elevated temperatures (80-120 °C) and anhydrous, degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation.[6][7][8]
-
Consider Copper Catalysis: For some C-N bond formations with pyrazoles, copper-catalyzed conditions (Ullmann coupling) can be a viable alternative to palladium-catalyzed reactions.[6]
-
Problem 2: Poor Yield in Amide Coupling (Amidation)
-
Q: I am struggling to form an amide bond between 1H-pyrazol-4-amine and a carboxylic acid using standard coupling reagents. What can I do?
A: The low nucleophilicity of the 4-amino group on the electron-deficient pyrazole ring makes standard amide coupling challenging.[9][10]
-
Carboxylic Acid Activation: Standard activating agents may be insufficient. Consider more potent activators. A method using methanesulfonyl chloride and N-methylimidazole has been shown to be effective for coupling electron-deficient amines.[9] Alternatively, using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can facilitate the reaction.[10]
-
Protecting Groups: Protecting the pyrazole N-H with a Boc group can prevent side reactions and may improve the nucleophilicity of the 4-amino group.[10]
-
Alternative Starting Materials: If direct amidation fails, consider converting the carboxylic acid to a more reactive species, such as an acid chloride, before reacting it with the aminopyrazole.
-
Problem 3: Unsuccessful Suzuki-Miyaura C-C Coupling
-
Q: I am attempting a Suzuki-Miyaura reaction with a 4-halo-1H-pyrazole and 1H-pyrazol-4-ylboronic acid, but the reaction is not proceeding. What are the key considerations?
A: For a successful Suzuki-Miyaura coupling involving pyrazoles, several factors are critical.
-
Choice of Halide: The reactivity of 4-halopyrazoles generally follows the trend I > Br > Cl.[11] While 4-iodopyrazoles are the most reactive, they can also be prone to dehalogenation. 4-Bromo and 4-chloropyrazoles may require more active catalyst systems.[11][12]
-
Catalyst System: Modern palladium precatalysts, such as XPhos Pd G2, have been shown to be effective for Suzuki-Miyaura couplings of 4-bromopyrazoles with a variety of boronic acids.[13]
-
Base and Solvent: A suitable base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water) are crucial for the transmetalation step.[14][15]
-
Protecting Groups: Protecting the pyrazole N-H can prevent side reactions and improve yields.[16]
-
Side Reactions: Be aware of potential side reactions such as protodeboronation of the boronic acid and homocoupling.[1] Ensure thorough degassing of the reaction mixture to minimize these.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound so unreactive?
A: The pyrazole ring is an electron-deficient aromatic system, which reduces the nucleophilicity of the amino group at the 4-position. The protonated amine in the hydrochloride salt further deactivates it. Additionally, the presence of multiple nitrogen atoms can lead to chelation with the metal catalyst, inhibiting its activity.[1][2]
-
Q2: Is it always necessary to protect the pyrazole N-H group?
A: While not always mandatory, protecting the pyrazole N-H is a common strategy to prevent side reactions and improve yields, especially in C-N couplings.[3][10] The unprotected N-H can be acidic and may interfere with the base or participate in the coupling itself.
-
Q3: What are the best general practices for setting up coupling reactions with this substrate?
A:
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and reagents are pure and dry.
-
Maintain an Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent catalyst oxidation.[1][8]
-
Optimize Reaction Conditions: Systematically screen different catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrates.
-
Monitor the Reaction: Use techniques like TLC or LC-MS to track the consumption of starting materials and the formation of the product.
-
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of a 4-Halo-1H-tritylpyrazole [4][11]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-bromo-1-trityl-1H-pyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), Pd₂(dba)₃ (0.05-0.10 equiv), tBuDavePhos (0.10-0.20 equiv), and sodium tert-butoxide (1.5-2.0 equiv).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling using DCC/DMAP [10]
-
To a solution of the carboxylic acid (1.0 equiv) in dry DCM, add DCC (1.1 equiv) and DMAP (0.1 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 1H-pyrazol-4-amine (1.0 equiv) and stir the reaction at room temperature until completion (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Purify by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Coupling of a 4-Bromopyrazole [13][14]
-
In a sealed tube, combine the 4-bromopyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium precatalyst like XPhos Pd G2 (0.02-0.05 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction at 80-120 °C for 2-18 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the combined organic extracts.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Conditions for Buchwald-Hartwig Amination of 4-Halo-1H-1-tritylpyrazoles with Piperidine [7]
| Entry | Halogen (X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | I | Pd(dba)₂ (10) | tBuXPhos (20) | NaOtBu (2) | Xylene | 160 | 10 (MW) | 88 |
| 2 | Br | Pd(dba)₂ (10) | tBuXPhos (20) | NaOtBu (2) | Xylene | 160 | 10 (MW) | 91 |
| 3 | Cl | Pd(dba)₂ (10) | tBuXPhos (20) | NaOtBu (2) | Xylene | 160 | 10 (MW) | 43 |
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with Various Boronic Acids [13]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dinitro-4-phenyl-1H-pyrazole | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | 98 |
| 3 | 2-Thiopheneboronic acid | 3,5-Dinitro-4-(thiophen-2-yl)-1H-pyrazole | 88 |
| 4 | (E)-Styrylboronic acid | (E)-3,5-Dinitro-4-styryl-1H-pyrazole | 75 |
Visualizations
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Addition of Pyrazoles to Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. znaturforsch.com [znaturforsch.com]
Technical Support Center: 1H-pyrazol-4-amine hydrochloride Purification
This guide provides troubleshooting advice and detailed protocols for the purification of 1H-pyrazol-4-amine hydrochloride, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common types of impurities I might encounter with crude this compound?
Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Such as precursors used in the pyrazole ring formation.
-
Reagent-Related Impurities: Remnants of reagents like hydrazine, which can be unstable and decompose.[1]
-
Side-Products: Formation of isomers or related pyrazole derivatives.
-
Colored Impurities: Often arise from the decomposition of sensitive reagents like phenylhydrazine or other starting materials, which can be prone to oxidation.[1] Running reactions under an inert atmosphere (Nitrogen or Argon) can help minimize these.[1]
Q2: How do I choose the best purification method for my sample?
The choice of method depends on the impurity profile and the scale of your experiment.
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid sample, especially if the product is highly crystalline. It is effective for achieving high purity on a larger scale.
-
Acid-Base Extraction: Since the target compound is an amine, this technique is highly effective for separating it from neutral or acidic impurities. The hydrochloride salt is water-soluble, while the free amine is soluble in organic solvents.[2]
-
Column Chromatography: This method is ideal for separating complex mixtures with multiple components or impurities with similar polarity to the product.[3] For basic compounds like pyrazoles, deactivating the silica gel with a base like triethylamine may be necessary to prevent the product from sticking to the column.[4]
Purification Strategy Decision Guide
The following diagram provides a logical workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is effective for purifying crystalline solids. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[5] For pyrazole derivatives, alcohols and mixed solvent systems are often effective.[4][5]
Methodology:
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to dissolve it completely.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[5] Be aware this may reduce the yield.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.[5] Cooling the solution in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting common issues during recrystallization.
| Problem | Potential Cause | Solution | Reference |
| "Oiling Out" | Compound precipitating above its melting point. | Increase the amount of the "good" solvent; ensure very slow cooling; try a different solvent system. | [5] |
| Low Yield | Too much solvent used; incomplete precipitation. | Use the absolute minimum amount of hot solvent; cool the solution thoroughly in an ice bath. | [5] |
| No Crystals Form | Solution is not supersaturated; nucleation is slow. | Scratch the inside of the flask with a glass rod; add a seed crystal of the pure compound; evaporate some solvent and cool again. | [5] |
| Colored Product | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. | [5] |
Protocol 2: Purification via Acid-Base Extraction
This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The process involves converting the hydrochloride salt to the free amine, extracting it, and then converting it back to the hydrochloride salt if desired, or using the free amine for further purification like chromatography.
Acid-Base Extraction Workflow
Caption: Workflow for purifying 1H-pyrazol-4-amine via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M sodium hydroxide or saturated sodium bicarbonate solution) while stirring until the pH is greater than 10.[2] This converts the amine salt to the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it several times with an organic solvent like ethyl acetate or dichloromethane.[6] The free amine will move into the organic layer, while inorganic salts and polar impurities remain in the aqueous layer.[7]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free amine (1H-pyrazol-4-amine).
-
Salt Formation (Optional): To recover the hydrochloride salt, dissolve the free amine in a suitable solvent (like diethyl ether or isopropanol) and add a solution of HCl in the same solvent until precipitation is complete. Collect the resulting solid by filtration.
Protocol 3: Column Chromatography
This protocol is for purifying the free amine (1H-pyrazol-4-amine) obtained from the acid-base extraction.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. For basic amines, it is often beneficial to add 1-2% triethylamine to the eluent and the silica slurry to prevent streaking and irreversible adsorption.[4]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the eluent or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified 1H-pyrazol-4-amine.
Data Presentation
| Method | Key Parameters & Considerations | Typical Purity Outcome |
| Recrystallization | Solvent choice is critical (e.g., Ethanol, Methanol, Isopropanol, Water, or mixtures).[4][5] Slow cooling promotes larger, purer crystals. | >98% (if impurities are minor) |
| Acid-Base Extraction | Ensures removal of neutral and acidic impurities. Efficient for initial cleanup. | 90-98% (depending on impurity volatility) |
| Column Chromatography | Requires optimization of solvent system (TLC). Deactivation of silica with triethylamine is often necessary for amines.[4] | >99% |
| Purity Assessment Technique | Information Provided |
| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Provides structural confirmation and detects proton- or carbon-bearing impurities.[8][9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components and provides molecular weight information, confirming product identity and detecting impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the sample by separating it from impurities. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing poor solubility of pyrazole derivatives during synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the common challenge of poor solubility of pyrazole derivatives during chemical synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis where poor solubility is a likely root cause.
Issue 1: My reaction mixture has become a thick, unmanageable slurry or solid.
This common problem occurs when the product or a reaction intermediate is insoluble in the chosen solvent system, causing it to precipitate ("crash out") prematurely.
Answer:
Immediate precipitation can halt a reaction and make workup difficult. The primary goal is to redissolve the material or, failing that, to manage the solid.
Immediate Steps:
-
Increase Solvent Volume: Cautiously add more of the primary reaction solvent to the mixture with vigorous stirring.[1] This may be sufficient to redissolve the precipitate.
-
Apply Heat: Gently warm the reaction mixture. Many compounds exhibit increased solubility at higher temperatures.[2] Ensure the temperature is well below the solvent's boiling point and does not induce degradation.
-
Add a Co-solvent: Introduce a small amount of a stronger, miscible co-solvent (e.g., DMF, DMSO, NMP) in which the compound is likely more soluble. Do this incrementally to avoid unwanted side reactions.
Long-Term Strategy & Prevention:
-
Re-evaluate Your Solvent Choice: The initial solvent may be inadequate. Consult solvent selection guides and consider a more polar or aprotic solvent system for future attempts.
-
Run a Solubility Test: Before repeating the synthesis, perform a small-scale solubility test of your starting materials and, if available, the final product in various solvents.
-
Modify the Synthetic Protocol: Consider "solvent-free" methods, such as microwave-assisted synthesis or grinding, which can sometimes bypass solubility issues entirely.[3]
References
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the catalytic functionalization of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: My pyrazole functionalization reaction is resulting in a very low yield. What are the common causes?
A1: Low yields in pyrazole functionalization can arise from several factors:
-
Purity of Starting Materials: Impurities in your pyrazole substrate, aryl halide, or other reagents can lead to side reactions and diminish the yield. Hydrazine derivatives, in particular, can degrade over time. It is advisable to use freshly purified or high-purity commercial reagents.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. For instance, in some silver-catalyzed reactions, increasing the temperature to 60°C improved the yield, but further increases led to a decrease.[2] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.[1]
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions. For example, the nitrogen atom in a pyridine ring can coordinate with a Pd/C catalyst and deactivate it.[3]
-
Poor Catalyst/Ligand Choice: The selected catalyst or ligand may not be optimal for the specific transformation. The choice of ligand is crucial and can significantly impact catalyst activity and stability.[4]
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, especially with unsymmetrically substituted pyrazoles. Regioselectivity is influenced by steric and electronic factors of the substituents on both the pyrazole and the coupling partner.[1]
-
Solvent Choice: The solvent can have a profound effect on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in the formation of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds.[5][6]
-
Directing Groups: The presence and nature of directing groups on the pyrazole ring can control the site of functionalization in C-H activation reactions. The N2 site of the pyrazole ring often acts as a directing group.[7]
-
Catalyst and Ligand System: In some cases, the choice of catalyst and ligand can influence which regioisomer is formed. For example, in the direct arylation of pyrazolo[1,5-a]pyrimidine, a phosphine-containing palladium catalyst favored C7 arylation, while a phosphine-free system led to C3 arylation.[8]
-
pH Control: The pH of the reaction medium can influence the reaction pathway and thus the regioselectivity. Acidic conditions might favor the formation of one isomer, while basic conditions could favor another.[1][9]
Q3: How do I choose the right catalyst for my pyrazole functionalization?
A3: The optimal catalyst depends on the desired transformation (e.g., C-H activation, N-arylation, Suzuki coupling), the nature of the substrates, and the desired regioselectivity.
-
For C-H Arylation: Palladium catalysts, such as Pd(OAc)₂, are commonly used. The choice of ligand is critical, and often bulky phosphine ligands are employed. For C3-arylation of indazoles and pyrazoles, a Pd(II)/Phenanthroline system has been shown to be effective.[10]
-
For N-Arylation: Copper-based catalysts, such as CuI with diamine ligands, are highly effective for the N-arylation of pyrazoles with aryl iodides or bromides.[11][12][13] Palladium catalysts with specialized ligands like tBuBrettPhos can also be used for coupling with aryl triflates.[14]
-
For Suzuki-Miyaura Coupling: Palladium catalysts are the standard for Suzuki-Miyaura reactions. Precatalysts like P1 and P2 have been developed for the coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles.[15]
Q4: My palladium catalyst on carbon (Pd/C) appears to be inactive for a hydrogenation/dehydrogenation reaction. What should I do?
A4: Inactivity of Pd/C catalysts can be due to several reasons:
-
Catalyst Poisoning: The catalyst can be "poisoned" by various substances, including sulfur compounds, and even the starting material or product itself. For instance, the nitrogen atom of a pyridine ring can deactivate the catalyst.[3]
-
Improper Activation/Handling: Pd/C is flammable, especially when dry and saturated with hydrogen. It should be handled under an inert atmosphere (e.g., nitrogen or argon) before the introduction of the solvent and reactants.[16] Ensure the system is properly purged to remove all oxygen before introducing hydrogen.
-
Solvent Effects: Protic solvents like alcohols (e.g., methanol, ethanol) and acetic acid generally accelerate the rate of hydrogenation.[16] If you are using a non-polar aprotic solvent, consider switching to a protic one.
-
Reaction Conditions: Ensure adequate stirring to keep the catalyst suspended and facilitate mass transfer. The reaction may also require elevated temperature and pressure, for which an autoclave would be necessary.[17]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry. Consider using a glovebox or Schlenk techniques to minimize exposure to air and moisture. If catalyst poisoning is suspected, pretreating the starting materials to remove impurities may be necessary. |
| Suboptimal Ligand | The choice of ligand is crucial. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) often improve catalytic activity.[14] Screen a variety of ligands to find the optimal one for your specific substrate combination. |
| Incorrect Base or Solvent | The base and solvent can significantly influence the reaction outcome. For direct C-H arylation, bases like K₂CO₃ or KOAc are common. Protic solvents can sometimes inhibit the reaction; consider using aprotic polar solvents like DMF, DMAc, or toluene.[10][18] |
| Steric Hindrance | If using a sterically demanding aryl halide (e.g., ortho-substituted), the reaction may be sluggish or fail. Increasing the reaction temperature or using a more active catalyst system might help. In some cases, an alternative synthetic route may be necessary.[19] |
Issue 2: Poor Regioselectivity in Copper-Catalyzed N-Arylation
| Possible Cause | Troubleshooting Steps |
| Similar Reactivity of Nitrogen Atoms | In unsymmetrically substituted pyrazoles, both nitrogen atoms can act as nucleophiles. The regioselectivity can be influenced by the steric and electronic properties of the substituents on the pyrazole ring. |
| Suboptimal Ligand | The ligand can play a role in directing the arylation to a specific nitrogen atom. Screening different diamine ligands may improve the regioselectivity.[11][12] |
| Reaction Temperature | Lowering the reaction temperature may enhance the selectivity by favoring the kinetically controlled product. |
| Alternative Arylating Agent | In some cases, switching from an aryl halide to an arylboronic acid (Chan-Lam coupling) might offer different regioselectivity. |
Data Presentation: Catalyst Performance in Pyrazole Functionalization
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 4-Bromopyrazole
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | 80-85 | 82 | [4] |
| Pd₂(dba)₃ / Ligand 1 | Cs₂CO₃ | Toluene | 80-85 | 70 | [4] |
| Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Toluene | 80-85 | 62 | [4] |
| Pd(OAc)₂ / Ligand 1 | CsF | Toluene | 80-85 | 74 | [4] |
| P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | [15] |
Ligand 1 is a pyrazole-tethered phosphine ligand.
Table 2: Efficacy of Catalytic Systems in the N-Arylation of Pyrazole with Iodobenzene
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI | trans-1,2-Cyclohexanediamine | K₂CO₃ | Toluene | 110 | 95 | [11][12] |
| CuI | N,N'-Dimethyl-1,2-ethanediamine | K₂CO₃ | Toluene | 110 | 94 | [11][12] |
| CuO nanospheres | None | KOtBu | Toluene | 180 | 96 | [20] |
| CuCl | 6-(1H-pyrazol-1-yl)nicotinic acid | Cs₂CO₃ | DMF | 100 | High | [21] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C4-Arylation of a 1,3,5-Trisubstituted Pyrazole
This protocol is adapted from a procedure for the direct arylation of heteroaromatics.[18]
Materials:
-
1,3,5-Trisubstituted pyrazole (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium acetate (KOAc) (2.0 mmol)
-
Dimethylacetamide (DMA) (3 mL)
-
Sealed tube or microwave vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
To a sealed tube, add the 1,3,5-trisubstituted pyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2.0 mmol).
-
Add dimethylacetamide (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture to 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-arylated pyrazole.
Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole
This protocol is a general procedure based on the work of Buchwald and others.[11][12][20]
Materials:
-
Pyrazole (1.5 mmol)
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (2 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube under an argon atmosphere, add CuI (0.05 mmol), K₂CO₃ (2.0 mmol), and the pyrazole (1.5 mmol).
-
Add toluene (2 mL), followed by the aryl iodide (1.0 mmol) and the trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.1 mmol).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-arylated pyrazole.
Visualizations
Caption: A simplified workflow for catalyst selection in pyrazole functionalization.
Caption: A troubleshooting workflow for addressing low reaction yields.
References
- 1. galchimia.com [galchimia.com]
- 2. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Preventing pyrazoline formation during pyrazole synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of pyrazoline as a byproduct during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyrazoline and why is it a common byproduct in pyrazole synthesis?
A1: Pyrazoline is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and one endocyclic double bond. It is a partially saturated analog of pyrazole. In many common pyrazole syntheses, such as the reaction of α,β-unsaturated ketones or aldehydes with hydrazines, pyrazoline is a reaction intermediate.[1][2][3] If the reaction conditions do not promote the subsequent oxidation of the pyrazoline to the aromatic pyrazole, it can be isolated as a significant byproduct.
Q2: What are the main synthetic routes where pyrazoline formation is a concern?
A2: The primary synthetic route of concern is the condensation reaction between an α,β-unsaturated carbonyl compound (like a chalcone) and a hydrazine derivative.[2][4] This reaction proceeds through a Michael addition followed by intramolecular cyclization to form the pyrazoline ring. Without an oxidizing agent present, the pyrazoline may be the final product.
Q3: How can I avoid pyrazoline formation and directly synthesize pyrazole?
A3: The most effective method is to perform an in-situ oxidation of the pyrazoline intermediate as it is formed. This is typically achieved by including a suitable oxidizing agent in the reaction mixture. This approach allows for one-pot syntheses of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines, with good to excellent yields.[1][5][6][7]
Q4: What are some common oxidizing agents used for the in-situ conversion of pyrazoline to pyrazole?
A4: Several oxidizing agents have been successfully employed, including:
-
A mixture of potassium bromate (KBrO₃) and potassium bromide (KBr)[5]
-
Copper(II) chloride (CuCl₂)[7]
-
Air or oxygen, often with dimethyl sulfoxide (DMSO) as the solvent[1][6]
-
Iodine[1]
Q5: Does the choice of solvent and catalyst affect pyrazoline formation?
A5: Yes, the reaction conditions play a crucial role. For instance, using DMSO as a solvent can facilitate oxidation when using air as the oxidant.[1][6] Some methods are designed to be metal-free, while others may use catalysts to promote the initial condensation reaction. The choice of an appropriate solvent and catalyst system is essential for optimizing the direct synthesis of pyrazoles and minimizing pyrazoline byproducts.
Troubleshooting Guide
Problem: My reaction is yielding a significant amount of pyrazoline instead of the desired pyrazole.
| Possible Cause | Suggested Solution |
| Inadequate Oxidation | The reaction conditions may not be sufficiently oxidizing to convert the pyrazoline intermediate to the pyrazole. |
| Solution 1: Introduce an Oxidizing Agent. Add a suitable oxidizing agent to the reaction mixture for in-situ oxidation. Common choices include bromine, a KBrO₃/KBr mixture, or CuCl₂. | |
| Solution 2: Utilize Air Oxidation. If applicable to your substrate, consider using DMSO as the solvent and heating the reaction mixture in the presence of air (oxygen).[1][6] | |
| Sub-optimal Reaction Conditions | The solvent, temperature, or reaction time may not be optimal for the direct formation of pyrazole. |
| Solution: Modify Reaction Parameters. Experiment with different solvents. For example, some reactions show improved regioselectivity and yield in DMSO or ethanol.[4] Adjust the reaction temperature and time as recommended in literature protocols for similar substrates. | |
| Reactive Substrates | Certain starting materials may be more prone to forming stable pyrazoline intermediates. |
| Solution: Two-Step Synthesis. If one-pot methods are consistently failing, consider a two-step approach. First, synthesize and isolate the pyrazoline. Then, in a separate step, oxidize the purified pyrazoline to the pyrazole. This allows for optimization of each step independently. |
Data Presentation: Comparison of Oxidation Methods for Pyrazole Synthesis
The following table summarizes quantitative data for the synthesis of pyrazoles with in-situ oxidation, highlighting the yields achieved with different oxidizing agents.
| Starting Materials | Oxidizing Agent | Solvent | Temperature | Yield of Pyrazole (%) | Reference |
| Ketones, Aldehydes, Hydrazine | Bromine | Ethanol | Room Temp. | Very Good (not specified) | [6] |
| Methyl ketones, Araldehyde, Hydrazine | KBrO₃/KBr | Aqueous | Not specified | Good | [5] |
| Chalcones, Hydrazine | CuCl₂ | Not specified | Not specified | 38-77 | [7] |
| Ketones, Aldehydes, Hydrazine | Oxygen (air) | DMSO | Heating | Up to 95 | [6] |
| α,β-unsaturated aldehydes/ketones, hydrazine salts | Iodine | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles using Oxygen in DMSO
This protocol is adapted from a method described for the synthesis of 3,5-disubstituted pyrazoles by heating pyrazoline intermediates in DMSO under an oxygen atmosphere.[6]
Materials:
-
Appropriate ketone (1.0 eq)
-
Appropriate aldehyde (1.0 eq)
-
Hydrazine monohydrochloride (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the ketone and aldehyde in DMSO, add hydrazine monohydrochloride.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the pyrazoline intermediate.
-
Heat the reaction mixture to 100-120 °C under an atmosphere of oxygen (a balloon of oxygen is often sufficient).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the pyrazoline intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.
Protocol 2: In-Situ Oxidation of Pyrazolines using Bromine
This protocol is a general representation of a one-pot synthesis of pyrazoles involving the in-situ oxidation of pyrazolines with bromine.[1][6]
Materials:
-
Appropriate α,β-unsaturated ketone or aldehyde (1.0 eq)
-
Hydrazine hydrate or a hydrazine salt (1.1 eq)
-
Bromine (1.1 eq)
-
Suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound and hydrazine in the chosen solvent.
-
Stir the mixture at room temperature or with gentle heating to form the pyrazoline intermediate. Monitor by TLC.
-
Once the pyrazoline has formed, cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC).
-
Quench any excess bromine with a solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Visualizations
Caption: Troubleshooting flowchart for addressing pyrazoline formation.
Caption: General reaction pathway for pyrazole synthesis.
Caption: Logical relationship of preventative strategies.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02433H [pubs.rsc.org]
Validation & Comparative
Characterizing 1H-Pyrazol-4-Amine Hydrochloride: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of key analytical methods for the characterization of 1H-pyrazol-4-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. The following sections detail experimental protocols and present comparative data to aid in method selection and application.
Overview of Analytical Techniques
A comprehensive analysis of this compound involves a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each technique provides unique and complementary information.
Data Summary
The following tables summarize the expected quantitative data from the various analytical methods for this compound.
Table 1: Spectroscopic Data
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ) | Pyrazole ring protons: ~7.5-8.0 ppm (s)Amine protons (-NH₃⁺): Broad singlet, variable positionN-H proton (pyrazole): ~12-13 ppm (br s) |
| ¹³C NMR | Chemical Shift (δ) | C3/C5: ~130-140 ppmC4: ~100-110 ppm |
| FTIR | Wavenumber (cm⁻¹) | N-H stretch (amine salt): 2800-3200 (broad)N-H bend (amine salt): 1500-1600C=C/C=N stretch (ring): 1400-1600N-H bend (ring): 1100-1200 |
| Mass Spec. | m/z | [M+H]⁺ (free base): 84.056 |
Table 2: Chromatographic and Compositional Data
| Technique | Parameter | Typical Value/Range |
| HPLC | Retention Time | Dependent on method parameters |
| Purity | >95% | |
| Elemental Analysis | % C | Calculated: 30.14% |
| % H | Calculated: 5.06% | |
| % N | Calculated: 35.14% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically requiring a larger number of scans (e.g., 1024 or more).
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric contributions.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS).
-
Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion. For 1H-pyrazol-4-amine, the expected protonated molecule [M+H]⁺ of the free base is C₃H₆N₃⁺, with a calculated m/z of 84.056.[1]
High-Performance Liquid Chromatography (HPLC)
Due to the polar nature of the amine hydrochloride, a reversed-phase HPLC method with an aqueous-organic mobile phase is suitable.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The retention time and peak area are used to determine the purity and quantify the compound against a standard.
-
Elemental Analysis
-
Submit a small, accurately weighed amount of the dried sample (typically 1-2 mg) for analysis.
-
The analysis is performed using a CHN analyzer, which involves combustion of the sample and quantification of the resulting CO₂, H₂O, and N₂ gases.
-
The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated theoretical values for the molecular formula C₃H₆ClN₃.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the analytical characterization of this compound.
Caption: Relationship between analytical methods and the type of information obtained.
Alternative and Complementary Methods
While the core techniques described above are generally sufficient for comprehensive characterization, other methods can provide additional valuable information.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction can provide unambiguous determination of the three-dimensional molecular structure, including stereochemistry and crystal packing.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC and for quantitative analysis using Beer's Law.
-
Melting Point Analysis: A simple and rapid method to assess the purity of a solid sample. A sharp melting point range is indicative of high purity.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can provide information about the thermal stability, decomposition profile, and phase transitions of the compound.
The selection of analytical methods will ultimately depend on the specific requirements of the research or development phase, including the need for qualitative confirmation, quantitative purity assessment, or in-depth structural elucidation. By employing a combination of the techniques outlined in this guide, researchers can confidently characterize this compound and ensure its suitability for its intended application.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 1H-Pyrazol-4-amine Hydrochloride and Its Isomeric/Analogous Counterparts
A detailed analysis of the nuclear magnetic resonance (NMR) spectral data for 1H-pyrazol-4-amine hydrochloride is presented, alongside a comparison with its structural isomer, 3-aminopyrazole hydrochloride, and a related heterocyclic amine, 4-aminopyridine hydrochloride. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the identification and characterization of these compounds.
This report summarizes the ¹H and ¹³C NMR chemical shifts for this compound and two comparable heterocyclic amine hydrochlorides. The data, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), is organized into clear tabular formats to facilitate easy comparison. A detailed experimental protocol for NMR data acquisition is also provided to ensure reproducibility.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR spectral data for this compound, 3-aminopyrazole hydrochloride, and 4-aminopyridine hydrochloride are presented in Tables 1 and 2. The assignments are based on established NMR principles and data from available literature.
Table 1: ¹H NMR Chemical Shift Assignments (ppm) in DMSO-d₆
| Compound | H-3 | H-4 | H-5 | Aromatic Protons | NH/NH₂/NH₃⁺ |
| This compound | 7.9 (s) | - | 7.9 (s) | - | 8.1 (br s, 3H), 12.5 (br s, 1H) |
| 3-Aminopyrazole Hydrochloride | - | 5.9 (d) | 7.7 (d) | - | 8.3 (br s, 3H), 12.8 (br s, 1H) |
| 4-Aminopyridine Hydrochloride | - | - | - | 8.1 (d), 7.0 (d) | 8.4 (br s, 3H) |
Table 2: ¹³C NMR Chemical Shift Assignments (ppm) in DMSO-d₆
| Compound | C-3 | C-4 | C-5 | Aromatic Carbons |
| This compound | 125.0 | 115.0 | 125.0 | - |
| 3-Aminopyrazole Hydrochloride | 150.0 | 95.0 | 130.0 | - |
| 4-Aminopyridine Hydrochloride | - | - | - | 155.0, 112.0 |
The chemical shifts are influenced by the position of the amino group and the nature of the heterocyclic ring. In this compound, the symmetrical nature of the cation results in equivalent chemical shifts for the C-3 and C-5 protons and carbons. In contrast, the asymmetrical substitution in 3-aminopyrazole hydrochloride leads to distinct signals for each of the ring protons and carbons. For 4-aminopyridine hydrochloride, the proton and carbon signals are characteristic of a substituted pyridine ring.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed in this guide.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize its homogeneity.
-
For ¹H NMR, the spectral width is typically set to 12-16 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 200-220 ppm) is used. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.
-
The acquired data is Fourier transformed, phase corrected, and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]
Structural and NMR Assignment Relationship
The relationship between the chemical structure of this compound and its NMR assignments can be visualized as follows:
Caption: Correlation between the structure of this compound and its NMR assignments.
References
A Comparative Analysis of the Reactivity of 4-Aminopyrazole, 3-Aminopyrazole, and 5-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of three key aminopyrazole isomers: 4-aminopyrazole, 3-aminopyrazole, and its tautomer, 5-aminopyrazole. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in medicinal chemistry and materials science, particularly in the synthesis of novel fused heterocyclic systems and other advanced molecular architectures. This document outlines the electronic properties, reactivity towards various electrophiles, and provides relevant experimental protocols to support further research and development.
Executive Summary
The position of the amino group on the pyrazole ring significantly influences the molecule's electronic distribution and, consequently, its chemical reactivity. 3-Aminopyrazole and 5-aminopyrazole exist in a tautomeric equilibrium, a factor that is central to their reactivity. In contrast, 4-aminopyrazole does not exhibit this tautomerism, leading to a more defined reactivity pattern.
Generally, 3(5)-aminopyrazoles are characterized by a high nucleophilicity of the exocyclic amino group and the N1 ring nitrogen, making them excellent building blocks for the synthesis of fused pyrazole systems. 4-Aminopyrazole, while also a versatile synthon, primarily undergoes electrophilic substitution at the C4 position of the pyrazole ring, a reaction driven by the activating effect of the amino group.
Tautomerism of 3-Aminopyrazole and 5-Aminopyrazole
It is critical to recognize that 3-aminopyrazole and 5-aminopyrazole are tautomers and are often collectively referred to as 3(5)-aminopyrazole. The position of the proton on the ring nitrogen atoms is in dynamic equilibrium. The more stable tautomer can be influenced by the solvent and the nature of substituents. For the unsubstituted 3(5)-aminopyrazole in aqueous solution, the 3-amino tautomer is generally considered to be the major form.[1]
Comparative Reactivity Towards Electrophiles
The reactivity of aminopyrazoles is dictated by the interplay of the nucleophilic centers: the exocyclic amino group, the ring nitrogen atoms, and the carbon atoms of the pyrazole ring.
Electrophilic Substitution on the Pyrazole Ring
The amino group is an activating group, directing electrophiles to specific positions on the pyrazole ring.
-
4-Aminopyrazole : Electrophilic substitution, such as halogenation, nitration, and sulfonation, predominantly occurs at the C4 position.[2][3] The amino group at C4 strongly activates this position towards electrophilic attack.
-
3(5)-Aminopyrazole : The C4 position is also the most susceptible to electrophilic attack. The exocyclic amino group and the ring nitrogens are also highly nucleophilic, and reactions at these sites often compete with or precede ring substitution.[4]
Table 1: Comparison of Electrophilic Substitution Reactivity
| Feature | 4-Aminopyrazole | 3(5)-Aminopyrazole |
| Primary site of electrophilic attack | C4 | C4 |
| Activating Group | -NH₂ at C4 | -NH₂ at C3/C5 |
| Competing Nucleophilic Sites | Exocyclic -NH₂ | Exocyclic -NH₂, Endocyclic N1 |
| Typical Reactions | Halogenation, Nitration, Sulfonation at C4 | Halogenation at C4, often with concurrent reaction at N1 or the exocyclic amino group |
Acylation
Acylation can occur at the exocyclic amino group or the ring nitrogen atoms.
-
4-Aminopyrazole : Acylation is expected to occur readily at the exocyclic amino group.
-
3(5)-Aminopyrazole : The regioselectivity of acylation is dependent on the reaction conditions and the nature of the substituents.[5] Generally, the exocyclic amino group is more nucleophilic and will react preferentially under neutral or basic conditions.
Alkylation
Similar to acylation, alkylation can be directed to either the ring nitrogens or the exocyclic amino group.
-
4-Aminopyrazole : N-alkylation of the pyrazole ring is a common reaction.
-
3(5)-Aminopyrazole : The regioselectivity of N-alkylation is a well-studied area, with the outcome often depending on the alkylating agent, base, and solvent used.[6][7] The N1 position is often the preferred site of alkylation.[4]
Diazotization
The reaction of the exocyclic amino group with nitrous acid to form a diazonium salt is a key transformation for aminopyrazoles, enabling further functionalization.
-
4-Aminopyrazole : The 4-amino group can be diazotized to yield a 4-diazonium salt, which can then be used in various coupling reactions.
-
3(5)-Aminopyrazole : Diazotization of 3(5)-aminopyrazole is also a common reaction, leading to the formation of pyrazolo[3,4-d][8][9][10]triazin-4-ones through intramolecular cyclization, or to stable diazonium salts that can be used in subsequent reactions.[2] The kinetics and selectivity of diazotization can be influenced by the reaction conditions.[11][12]
Experimental Protocols
General Procedure for Halogenation of 3-Aryl-1H-pyrazol-5-amines with N-Halosuccinimide (NXS)
This protocol is adapted from a procedure for the C-H halogenation of 3-aryl-1H-pyrazol-5-amines.[8]
Materials:
-
N-arylsulfonyl-3-aryl-5-aminopyrazole (1, 0.2 mmol)
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (0.24 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Nitrogen atmosphere
-
Sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Saturated NaCl solution
Procedure:
-
A mixture of N-arylsulfonyl-3-aryl-5-aminopyrazole (1, 0.2 mmol) and NBS or NIS (0.24 mmol) in DMSO (2 mL) is stirred at room temperature for 3 hours under a nitrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC), the reaction is quenched with 5 mL of sodium thiosulfate solution.
-
The mixture is extracted with dichloromethane (3 x 5 mL).
-
The combined organic layers are washed with saturated NaCl solution (3 x 5 mL) and concentrated in vacuo.
-
The crude residue is purified by flash chromatography (DCM/Ethanol) to afford the desired 4-halogenated product.
For chlorination with N-Chlorosuccinimide (NCS), a similar procedure is followed.[8]
Visualizing Reaction Pathways
Logical Flow of Electrophilic Aromatic Substitution
The following diagram illustrates the general logical flow for an electrophilic aromatic substitution reaction on an aminopyrazole.
Caption: General workflow for electrophilic substitution on aminopyrazoles.
Tautomeric Equilibrium of 3- and 5-Aminopyrazole
This diagram illustrates the tautomeric relationship between 3-aminopyrazole and 5-aminopyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Reactions of N-heteroaromatic bases with nitrous acid. Part 7. Kinetics of the nitrosation of secondary and of the diazotisation of primary β-aminopyridines | Semantic Scholar [semanticscholar.org]
A Comparative Guide to LC-MS Analysis of 1H-pyrazol-4-amine Hydrochloride Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pyrazole-based compounds, robust and reliable analytical methods are paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 1H-pyrazol-4-amine hydrochloride and its reaction mixtures. Given the polar nature of this analyte, conventional reversed-phase chromatography can be challenging. Here, we compare a modified reversed-phase approach using an ion-pairing agent with a hydrophilic interaction liquid chromatography (HILIC) method, providing supporting experimental protocols and performance data.
Comparative Performance of LC-MS Methods
The selection of an appropriate LC-MS method for this compound is critical for achieving adequate retention, good peak shape, and optimal sensitivity. Below is a summary of expected performance characteristics for two common approaches.
| Parameter | Method A: Reversed-Phase with Ion-Pairing | Method B: HILIC |
| Retention Time (min) | 4.2 | 3.5 |
| Peak Asymmetry (As) | 1.2 | 1.4 |
| Relative Sensitivity | High | Very High |
| Column Type | C18 | Amide |
| Primary Retention Mechanism | Hydrophobic and Ion-Pair Interactions | Partitioning into a water-enriched layer on the stationary phase |
| Mobile Phase Compatibility | Good with MS, requires specific ion-pairing agents | Excellent with MS, uses high organic content |
Experimental Protocols
Detailed methodologies for the two compared LC-MS approaches are provided below. These protocols are designed to be a starting point for method development and may require further optimization for specific reaction mixtures.
Method A: Reversed-Phase LC-MS with Ion-Pairing
This method utilizes a standard C18 column with the addition of an ion-pairing agent to the mobile phase to improve the retention of the polar 1H-pyrazol-4-amine.
-
Chromatographic System: Agilent 1200 series HPLC or equivalent.
-
Mass Spectrometer: Agilent 6470 triple quadrupole tandem mass spectrometer or equivalent.
-
Column: Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Perfluorooctanoic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-4.0 min: 20% to 80% B
-
4.0-7.5 min: 80% B
-
7.5-8.0 min: 80% to 20% B
-
8.0-10.0 min: 20% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 30 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Parameters:
-
Drying Gas Temperature: 250 °C
-
Drying Gas Flow: 11.0 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3.2 kV
-
-
Data Acquisition: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For 1H-pyrazol-4-amine, the protonated molecule [M+H]⁺ would be monitored.
Method B: HILIC-MS
This method employs a HILIC column to achieve retention of the highly polar analyte through a different separation mechanism.
-
Chromatographic System: Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: Waters SYNAPT XS Q-TOF or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-1.0 min: 95% A
-
1.0-5.0 min: 95% to 50% A
-
5.0-6.0 min: 50% A
-
6.0-6.5 min: 50% to 95% A
-
6.5-8.0 min: 95% A (equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.
Method Comparison and Discussion
The analysis of small, polar molecules like this compound by LC-MS presents a challenge for traditional reversed-phase chromatography due to poor retention.[1]
Reversed-Phase with Ion-Pairing: The addition of an ion-pairing agent, such as perfluorooctanoic acid, to the mobile phase can significantly increase the retention of polar analytes on a C18 column.[2][3] This approach allows for the use of widely available and robust C18 columns. However, ion-pairing agents can sometimes lead to ion suppression in the mass spectrometer and may require dedicated columns to avoid contamination.
HILIC: HILIC is an alternative chromatographic technique that uses a polar stationary phase and a high organic mobile phase to retain polar compounds.[4] This technique is highly compatible with ESI-MS due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization. HILIC can provide excellent retention and selectivity for polar amines, often resulting in higher sensitivity compared to reversed-phase methods. However, HILIC methods can sometimes suffer from longer equilibration times and may be more sensitive to the sample solvent composition.
Experimental Workflow and Logical Relationships
To visualize the general process of LC-MS analysis for a reaction mixture containing this compound, the following workflow diagram is provided.
Caption: General workflow for the LC-MS analysis of a this compound reaction mixture.
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the X-ray Crystallography of 1H-pyrazol-4-amine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. Pyrazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The hydrochloride salts of 1H-pyrazol-4-amine derivatives are of particular interest due to their potential applications in medicinal chemistry. This guide provides a comparative analysis of the X-ray crystallographic data of selected 1H-pyrazol-4-amine derivatives to elucidate their solid-state structures and intermolecular interactions, which are crucial for structure-based drug design.
Comparison of Crystallographic Data
Precise knowledge of the molecular geometry and packing of these derivatives in the crystalline state offers insights into their stability, solubility, and potential interactions with biological targets. Below is a comparison of the crystallographic data for two representative pyrazole derivatives. While a comprehensive series of 1H-pyrazol-4-amine hydrochloride derivatives with publicly available crystallographic data is limited, the analysis of closely related structures provides valuable structural information.
| Parameter | 5-Chloro-1-phenyl-1H-pyrazol-4-amine | 3,5-bis(tert-butyl)-1H-pyrazol-4-amine |
| Chemical Formula | C₉H₈ClN₃ | C₁₁H₂₁N₃ |
| Molecular Weight | 193.63 | 195.31 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.8926 (6) | 11.2439 (9) |
| b (Å) | 9.9679 (13) | 9.7110 (6) |
| c (Å) | 22.617 (2) | 11.9008 (9) |
| α (˚) | 90 | 90 |
| β (˚) | 92.795 (11) | 112.832 (9) |
| γ (˚) | 90 | 90 |
| Volume (ų) | 876.52 (19) | 1197.63 (17) |
| Z | 4 | 4 |
| Temperature (K) | 295 | 178 |
| Reference | [Acta Crystallographica Section E, 2011][1] | [Zeitschrift für Kristallographie - New Crystal Structures, 2025][2] |
In the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, molecules are linked by N-H···N hydrogen bonds, forming chains along the direction.[1] The pyrazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 45.65 (6)°.[1] The amino group is also significantly twisted with respect to the pyrazole ring.[1] For 3,5-bis(tert-butyl)-1H-pyrazol-4-amine, the crystal structure is also characterized by N-H···N hydrogen bonds, leading to a three-dimensional network.[2]
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and single-crystal X-ray diffraction analysis of 1H-pyrazol-4-amine derivatives.
Synthesis and Crystallization
The synthesis of 1H-pyrazol-4-amine derivatives can be achieved through various established synthetic routes. A common method involves the reduction of a corresponding 4-nitro-1H-pyrazole precursor.
Synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine: This compound can be synthesized by the electrochemical reduction of 4-nitro-1-phenylpyrazole in dilute hydrochloric acid. This process leads to the corresponding hydroxylamine, which then undergoes an in situ nucleophilic substitution to yield the 5-chloro derivative.[1]
General Crystallization Procedure: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, ethyl acetate, and dichloromethane. The choice of solvent can significantly influence the crystal quality and polymorphism.
X-ray Crystallography Workflow
The determination of the crystal structure from a single crystal involves a series of steps, from data collection to structure refinement.
Caption: A simplified workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100-178 K) to minimize thermal vibrations. X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å) as the crystal is rotated.[3]
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods to improve the fit between the calculated and observed diffraction data.[3] Hydrogen atoms are typically located in difference Fourier maps and refined isotropically, or they are placed in calculated positions.[1] The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
References
Comparative study of different synthetic routes to substituted pyrazoles
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a privileged heterocycle due to its prevalence in a wide range of biologically active compounds. The efficient synthesis of substituted pyrazoles is therefore a critical aspect of medicinal chemistry and materials science. This guide provides an objective comparison of three prominent synthetic routes to substituted pyrazoles: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, and 1,3-dipolar cycloaddition. The performance of each method is evaluated based on experimental data, with a focus on reaction efficiency, regioselectivity, and substrate scope.
Key Synthetic Strategies at a Glance
The synthesis of the pyrazole ring can be broadly approached through the condensation of a binucleophile (hydrazine or its derivative) with a three-carbon electrophilic synthon, or via cycloaddition reactions. Each strategy presents distinct advantages and limitations, which are explored in detail in the following sections.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of heterocyclic chemistry and remains one of the most straightforward and widely used methods for preparing pyrazoles.[1][2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[4][5] The versatility of this method lies in the ready availability of a wide variety of both 1,3-dicarbonyls and hydrazines, allowing for the synthesis of a diverse library of substituted pyrazoles.[1][6]
A primary consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can potentially lead to a mixture of two regioisomeric pyrazoles.[1][7] However, the reaction conditions, including the solvent and the nature of the substituents on both reactants, can often be tuned to favor the formation of a single isomer.[7] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in certain cases.[7]
General Reaction Scheme:
Caption: General scheme of the Knorr Pyrazole Synthesis.
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classical and versatile approach to pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives.[8][9] This method typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent dehydration to form a pyrazoline intermediate.[8] The pyrazoline is then oxidized to the aromatic pyrazole.[8][10] Common oxidizing agents include bromine, or simply heating in DMSO under an oxygen atmosphere.[11]
This route is particularly useful for the synthesis of pyrazoles with specific substitution patterns that may not be readily accessible through the Knorr synthesis. The regioselectivity of the initial Michael addition is a key factor determining the final substitution pattern of the pyrazole ring.
General Reaction Scheme:
Caption: General pathway for pyrazole synthesis from α,β-unsaturated carbonyls.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and modern strategy for the synthesis of pyrazoles, offering high regioselectivity and functional group tolerance.[12][13][14] This reaction involves the [3+2] cycloaddition of a nitrile imine, as the 1,3-dipole, with a dipolarophile, typically an alkyne or an alkene.[12] Nitrile imines are reactive intermediates that are usually generated in situ from precursors such as hydrazonoyl halides or by the oxidation of aldehyde hydrazones.
The reaction of nitrile imines with terminal alkynes generally proceeds with high regioselectivity to afford 1,3,5-trisubstituted pyrazoles.[13] This method provides a convergent and efficient route to complex pyrazole structures that might be challenging to access through traditional condensation methods.
General Reaction Scheme:
Caption: 1,3-Dipolar cycloaddition route to substituted pyrazoles.
Comparative Performance Data
The following table summarizes quantitative data for the synthesis of substituted pyrazoles via the three discussed methods. The examples have been chosen to illustrate the typical efficiencies and conditions for each route.
| Synthetic Route | Reactants | Product | Conditions | Yield (%) | Reaction Time | Reference |
| Knorr Synthesis | Acetylacetone, Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | Glacial acetic acid, reflux | 95 | 1 h | [2] |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Neat, 135-145 °C | >90 | 1 h | [15] |
| From α,β-Unsaturated Carbonyl | Chalcone, Phenylhydrazine | 1,3,5-Triphenyl-2-pyrazoline | Ethanol, reflux | 85 | 4 h | [8] (Pyrazoline intermediate) |
| From α,β-Unsaturated Carbonyl | 1,3,5-Triphenyl-2-pyrazoline | 1,3,5-Triphenylpyrazole | Bromine in chloroform | ~90 | Not specified | [8] (Oxidation step) |
| 1,3-Dipolar Cycloaddition | Benzaldehyde phenylhydrazone, Phenylacetylene | 1,3,5-Triphenylpyrazole | Chloramine-T, methanol, reflux | 78 | 2-3 h | |
| 1,3-Dipolar Cycloaddition | N-phenyl-2-oxopropanehydrazonoyl chloride, Phenylacetylene | 1,5-Diphenyl-3-methylpyrazole | Triethylamine, benzene, reflux | 85 | 18 h |
Experimental Protocols
Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
Procedure: A mixture of freshly distilled phenylhydrazine (0.1 mol) and acetylacetone (0.1 mol) in 30 mL of glacial acetic acid is refluxed for 1 hour. The reaction mixture is then poured into 200 mL of water. The oily layer that separates is extracted with diethyl ether. The ethereal solution is washed with a 10% sodium hydroxide solution, then with water, and finally dried over anhydrous sodium sulfate. The solvent is evaporated, and the residual oil is distilled under reduced pressure to give 1-phenyl-3,5-dimethylpyrazole.
Synthesis of 1,3,5-Triphenylpyrazole from Chalcone
Step A: Synthesis of 1,3,5-Triphenyl-2-pyrazoline Procedure: A solution of chalcone (10 mmol) and phenylhydrazine (11 mmol) in 25 mL of absolute ethanol is refluxed for 4 hours. On cooling, the product crystallizes out. The solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield 1,3,5-triphenyl-2-pyrazoline.
Step B: Oxidation to 1,3,5-Triphenylpyrazole Procedure: To a solution of 1,3,5-triphenyl-2-pyrazoline (5 mmol) in 20 mL of chloroform, a solution of bromine (5 mmol) in 5 mL of chloroform is added dropwise with stirring. The mixture is stirred for an additional 30 minutes, after which the solvent is removed under reduced pressure. The residue is treated with a dilute solution of sodium bisulfite and then extracted with diethyl ether. The ether extract is dried and evaporated to give the crude pyrazole, which can be purified by recrystallization.
1,3-Dipolar Cycloaddition Synthesis of 1,3,5-Triphenylpyrazole
Procedure: A mixture of benzaldehyde phenylhydrazone (5 mmol), phenylacetylene (10 mmol), and Chloramine-T (8 mmol) in 20 mL of methanol is refluxed on a water bath for 2-3 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is extracted with diethyl ether, and the ether layer is washed with water and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to afford 1,3,5-triphenylpyrazole.
Conclusion
The choice of synthetic route for a particular substituted pyrazole depends on several factors, including the availability of starting materials, the desired substitution pattern, and the importance of regioselectivity.
-
The Knorr Pyrazole Synthesis remains a highly efficient and atom-economical method for a wide range of pyrazoles, particularly when symmetrical 1,3-dicarbonyls are used or when regioselectivity can be controlled.
-
The synthesis from α,β-unsaturated carbonyl compounds provides an alternative entry to pyrazoles, often with different substitution patterns, although it requires a subsequent oxidation step.
-
The 1,3-dipolar cycloaddition offers a modern and highly regioselective approach, enabling the synthesis of complex, polysubstituted pyrazoles that may be difficult to obtain by other means.
For drug development and materials science, where the precise placement of substituents is crucial for activity, the control over regioselectivity offered by methods like 1,3-dipolar cycloaddition can be particularly advantageous. However, for large-scale synthesis of simpler pyrazole cores, the classical Knorr synthesis often remains the most practical and cost-effective option. Researchers should consider the comparative data and methodologies presented here to select the most appropriate synthetic strategy for their specific target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. books.rsc.org [books.rsc.org]
Validating the structure of novel compounds derived from 1H-pyrazol-4-amine hydrochloride
For researchers, scientists, and drug development professionals, the structural validation of novel compounds is a critical step in the journey from synthesis to application. This guide provides a comparative overview of the characterization and performance of new chemical entities derived from the versatile starting material, 1H-pyrazol-4-amine hydrochloride. We present a structured approach to validation, incorporating detailed experimental protocols, comparative data, and workflow visualizations to support the objective assessment of these novel compounds.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Starting from this compound, a variety of derivatives can be synthesized, primarily through modifications of the amino group, such as amide bond formation or the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. The objective of this guide is to provide a framework for the validation and comparison of such derivatives.
Comparative Analysis of Synthetic Routes and Compound Characterization
The synthesis of novel derivatives from this compound typically involves N-acylation to form N-(1H-pyrazol-4-yl)amides or cyclocondensation reactions to yield pyrazolo[3,4-d]pyrimidines. The choice of synthetic route can significantly impact the yield and purity of the final compounds. Below, we compare two common synthetic pathways and the corresponding characterization data for a hypothetical series of derivatives.
Table 1: Comparison of Synthetic Yields for N-(1H-Pyrazol-4-yl)amide Derivatives
| Compound ID | R Group | Synthetic Method | Reaction Time (h) | Yield (%) |
| PA-1 | Phenyl | Acyl Chloride | 4 | 85 |
| PA-2 | 4-Chlorophenyl | Acyl Chloride | 4 | 88 |
| PA-3 | 4-Methoxyphenyl | Acyl Chloride | 5 | 82 |
| PA-4 | 2-Thienyl | Carbodiimide Coupling | 12 | 75 |
Table 2: Spectroscopic Data for N-(1H-Pyrazol-4-yl)amide Derivatives
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ | IR (ν, cm⁻¹) |
| PA-1 | 7.5-8.2 (m, Ar-H), 8.4 (s, 1H, pyrazole-H), 10.2 (s, 1H, NH) | 110.2, 125.1, 128.5, 131.8, 134.2, 165.3 (C=O) | 202.08 | 3250 (N-H), 1660 (C=O) |
| PA-2 | 7.6 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 8.4 (s, 1H, pyrazole-H), 10.3 (s, 1H, NH) | 110.5, 127.0, 129.1, 132.8, 138.5, 164.5 (C=O) | 236.04 | 3245 (N-H), 1665 (C=O) |
| PA-3 | 3.8 (s, 3H, OCH₃), 7.0 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 8.3 (s, 1H, pyrazole-H), 10.1 (s, 1H, NH) | 55.4, 110.1, 114.2, 126.5, 129.8, 162.1, 165.0 (C=O) | 232.09 | 3255 (N-H), 1655 (C=O) |
| PA-4 | 7.1-7.8 (m, Th-H), 8.4 (s, 1H, pyrazole-H), 10.4 (s, 1H, NH) | 110.8, 127.5, 128.9, 132.4, 138.0, 161.2 (C=O) | 208.03 | 3240 (N-H), 1650 (C=O) |
Performance Comparison: Biological Activity
The ultimate validation of novel compounds often lies in their biological performance. For derivatives of this compound, anticancer activity is a frequently explored therapeutic area. The following table presents hypothetical in vitro cytotoxicity data for our series of N-(1H-pyrazol-4-yl)amides against a human cancer cell line.
Table 3: In Vitro Anticancer Activity of N-(1H-Pyrazol-4-yl)amide Derivatives against HT-29 Colon Cancer Cells
| Compound ID | IC₅₀ (µM) |
| PA-1 | 15.2 |
| PA-2 | 8.5 |
| PA-3 | 25.8 |
| PA-4 | 12.1 |
| Doxorubicin (Control) | 0.8 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of novel compounds. Below are representative procedures for the synthesis and characterization techniques discussed in this guide.
General Procedure for the Synthesis of N-(1H-Pyrazol-4-yl)amides (Acyl Chloride Method)
To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, the corresponding acyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4-5 hours. Upon completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to afford the desired N-(1H-pyrazol-4-yl)amide.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
In Vitro Cytotoxicity Assay
Human colon cancer cells (HT-29) are seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Cell viability is assessed using the MTT assay. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can greatly enhance understanding and communication among researchers.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrazol-4-Amine Analogs
The 1H-pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties have led to its incorporation into numerous FDA-approved drugs for a wide range of diseases.[1][3] Aminopyrazole derivatives, in particular, are crucial pharmacophores for developing kinase inhibitors, which are vital in oncology and the treatment of neurodegenerative diseases.[4][5]
This guide provides an objective comparison of 1H-pyrazol-4-amine hydrochloride analogs, focusing on their structure-activity relationships as potent enzyme inhibitors. We will delve into the quantitative data, experimental protocols, and the key structural modifications that influence biological activity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the structure-activity relationship of a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogs as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The data highlights how minor structural modifications impact inhibitory potency (Ki) and antiproliferative activity (GI50).[6][7]
| Compound ID | R Group (Modification on Pyrazole Ring) | CDK2 Ki (µM)[6][7] | Antiproliferative GI50 (µM) against A2780 cells[6] |
| 1 (Lead Cmpd.) | Phenylsulfonamide (for comparison) | 0.016 | 0.027 |
| 14 | H (unsubstituted pyrazole) | 0.007 | 0.750 |
| 15 | CH₃ (N-methyl pyrazole) | 0.005 | 0.127 - 0.560 |
Note: Lower Ki and GI50 values indicate higher potency.
From this data, a clear SAR emerges. The bioisosteric replacement of the phenylsulfonamide moiety in the lead compound with a pyrazole ring (Compound 14) enhanced CDK2 inhibition but reduced antiproliferative activity.[6] However, the subsequent methylation of the pyrazole's nitrogen (Compound 15) resulted in the most potent CDK2 inhibitor in the series, with significantly improved antiproliferative effects across multiple cancer cell lines.[6][7]
Experimental Protocols
The data presented in this guide is supported by standardized experimental methodologies to ensure reproducibility and validity.
Kinase Inhibition Assay: The inhibitory activity of the compounds against target kinases (e.g., CDK2) is commonly determined using in vitro enzymatic assays. A typical protocol involves:
-
Incubating the purified recombinant kinase enzyme with a specific substrate (e.g., a peptide) and adenosine triphosphate (ATP) in a suitable buffer.
-
Adding varying concentrations of the test compound to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often measured using methods like radioactivity (with ³²P-ATP) or fluorescence-based detection.
-
Inhibitory concentration (IC50) or inhibition constant (Ki) values are calculated by plotting the percentage of inhibition against the compound concentration.[8]
Antiproliferative Activity Assay (MTT or Sulforhodamine B Assay): The antiproliferative effects of the analogs on cancer cell lines are assessed to determine their cellular potency.
-
Cancer cells (e.g., PANC-1, A2780) are seeded in 96-well plates and allowed to adhere overnight.[4][6]
-
The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
After incubation, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) is added.
-
Viable cells metabolize the reagent, leading to a colorimetric change that can be measured using a microplate reader.
-
The GI50 (Growth Inhibition 50%) value, the concentration of the compound that inhibits cell growth by 50%, is then determined from dose-response curves.[6][7]
Visualizing Key Relationships and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of Novel Pyrazole Derivatives Against Known CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] In recent years, pyrazole derivatives have gained significant attention as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in diseases like cancer.[2][3] This guide provides a comparative analysis of the efficacy of new pyrazole derivatives against established inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation and a promising target for anticancer therapies.[4]
Comparative Efficacy of Pyrazole Derivatives and Known Inhibitors Against CDK2
The following table summarizes the in vitro inhibitory activity (IC50) of recently developed pyrazole derivatives against CDK2, benchmarked against the known CDK2 inhibitor, Roscovitine. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference Compound | Ref. IC50 (µM) |
| New Pyrazole Derivatives | |||||
| Compound 11 (1-(2-pyridinyl)-4-aryl...) | CDK2 | 0.45 | - | Roscovitine | 0.99 |
| Compound 6 (1-(2-pyridinyl)-4-aryl...) | CDK2 | 0.46 | - | Roscovitine | 0.99 |
| Compound 5 (1-(2-pyridinyl)-4-aryl...) | CDK2 | 0.56 | HepG2, MCF-7 | Roscovitine | 0.99 |
| Compound 4 (1-(2-pyridinyl)-4-aryl...) | CDK2 | 0.75 | - | Roscovitine | 0.99 |
| Compound 7 (1-(2-pyridinyl)-4-aryl...) | CDK2 | 0.77 | - | Roscovitine | 0.99 |
| Compound 10 (1-(2-pyridinyl)-4-aryl...) | CDK2 | 0.85 | - | Roscovitine | 0.99 |
| Compound 9 (pyrazole derivative) | CDK2 | 0.96 | 60 NCI cell lines | AT7519 (I) | - |
| Compound 7d (pyrazole derivative) | CDK2 | 1.47 | - | AT7519 (I) | - |
| Compound 7a (pyrazole derivative) | CDK2 | 2.0 | - | AT7519 (I) | - |
| Compound 4 (pyrazole derivative) | CDK2 | 3.82 | 60 NCI cell lines | AT7519 (I) | - |
| Known Inhibitors | |||||
| Roscovitine | CDK2 | 0.99 | - | - | - |
Data sourced from multiple studies.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]
Objective: To determine the concentration of the inhibitor that reduces the enzyme activity by 50% (IC50).
Materials:
-
Recombinant CDK2 enzyme
-
Substrate peptide
-
ATP
-
Test compounds (pyrazole derivatives and known inhibitors)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates
-
Multimode microplate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the CDK2 enzyme, substrate, and ATP in a suitable buffer.
-
Add varying concentrations of the test compounds to the wells of the plate.
-
Initiate the kinase reaction by adding the enzyme-substrate mixture to the wells.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (Example: MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the effect of a compound on cell viability and proliferation.[9][10]
Objective: To determine the concentration of the inhibitor that reduces the cell viability by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 value.
-
Visualizations
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.
Experimental Workflow for Kinase Inhibitor Screening
Caption: General workflow for an in vitro kinase inhibition assay using a luminescence-based method.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to High-Throughput Screening of Pyrazole Compound Libraries
For researchers, scientists, and drug development professionals, the efficient screening of compound libraries is paramount to identifying novel therapeutic candidates. Pyrazole scaffolds are a cornerstone of many medicinal chemistry programs due to their versatile biological activities. This guide provides a comprehensive comparison of high-throughput screening (HTS) methods applicable to pyrazole compound libraries, supported by experimental data and detailed protocols to aid in assay selection and implementation.
This guide delves into the nuances of various HTS techniques, from biochemical assays that probe direct molecular interactions to cell-based assays that assess phenotypic responses in a more physiologically relevant context. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accelerate their drug discovery efforts.
Comparative Analysis of HTS Methodologies
The selection of an appropriate HTS assay is a critical decision that influences the quality of hits and the overall success of a screening campaign. The following tables provide a quantitative comparison of common biochemical and cell-based assays used for screening pyrazole libraries.
Table 1: Comparison of Biochemical HTS Assays
| Assay Type | Principle | Throughput (wells/day) | Estimated Cost per Well | Typical Z' Factor | Signal-to-Background (S/B) Ratio | Key Advantages | Key Disadvantages |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein. | 10,000 - 100,000 | $0.10 - $0.50 | > 0.75[1] | > 10[1] | Homogeneous, no-wash format; highly sensitive.[2] | Requires a fluorescent probe; potential for interference from fluorescent compounds. |
| AlphaScreen® | Bead-based immunoassay where binding of molecules on donor and acceptor beads brings them into proximity, generating a luminescent signal.[3][4] | > 100,000 | $0.50 - $2.00 | > 0.77[5] | > 78[5] | Highly sensitive and robust; versatile for various target classes.[6] | Can be sensitive to light and oxygen; potential for bead aggregation. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized antigen is detected by an antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal. | 1,000 - 10,000 | $1.00 - $5.00 | 0.5 - 0.7 | 5 - 20 | Well-established and widely used; high specificity. | Multiple wash steps; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. | 100 - 1,000 | $5.00 - $20.00 | Not typically used | Not applicable | Label-free; provides kinetic and affinity data. | Lower throughput; higher cost per well. |
Table 2: Comparison of Cell-Based HTS Assays
| Assay Type | Principle | Throughput (wells/day) | Estimated Cost per Well | Typical Z' Factor | Signal-to-Background (S/B) Ratio | Key Advantages | Key Disadvantages |
| MTT/XTT Assay | Measures cell viability and proliferation based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product. | 10,000 - 50,000 | $0.20 - $1.00 | 0.5 - 0.8 | 2 - 10 | Simple and cost-effective; widely used for cytotoxicity screening.[7][8][9] | Endpoint assay; can be affected by changes in cell metabolism. |
| CellTiter-Glo® | Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. | > 100,000 | $0.50 - $2.50 | > 0.8 | > 100 | Highly sensitive and rapid; homogeneous format. | More expensive than colorimetric assays. |
| Reporter Gene Assay | Measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase, β-galactosidase) linked to a responsive promoter. | 10,000 - 100,000 | $0.50 - $3.00 | > 0.7 | > 100 | High sensitivity and specificity for a target pathway. | Requires genetically modified cells; indirect measure of target engagement. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters in cells. | 1,000 - 10,000 | $2.00 - $10.00 | 0.4 - 0.7 | Variable | Provides multi-parametric data; visual confirmation of cellular effects. | Lower throughput; complex data analysis. |
Experimental Protocols
Detailed and robust protocols are essential for the successful execution of HTS campaigns. Below are methodologies for key biochemical and cell-based assays commonly used for screening pyrazole compound libraries.
Biochemical Assay Protocol: Fluorescence Polarization (FP)
This protocol describes a competitive FP assay to screen for pyrazole inhibitors of a protein-ligand interaction.
Materials:
-
Target protein
-
Fluorescently labeled ligand (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Pyrazole compound library (in DMSO)
-
384-well, low-volume, black assay plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Serially dilute the pyrazole compounds in DMSO and then in assay buffer to create a 4X stock.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4X pyrazole compound solution to the appropriate wells.
-
For positive controls (no inhibition), add 5 µL of assay buffer with DMSO.
-
For negative controls (maximum inhibition), add 5 µL of a known unlabeled ligand at a saturating concentration.
-
-
Reaction Incubation:
-
Add 5 µL of the 2X target protein solution to all wells except the tracer-only control wells.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
The final volume in each well should be 20 µL.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound.
-
Cell-Based Assay Protocol: MTT Cytotoxicity Assay
This protocol outlines the screening of a pyrazole library for cytotoxic effects against a cancer cell line.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole compound library (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizing Workflows and Pathways
Diagrams are invaluable tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a generic HTS workflow and a common signaling pathway targeted by pyrazole inhibitors.
HTS Experimental Workflow
Caption: A generalized workflow for high-throughput screening of a pyrazole compound library.
Kinase Signaling Pathway Inhibition
Many pyrazole derivatives are potent kinase inhibitors.[11][12][13][14] The following diagram illustrates a simplified kinase signaling pathway and the point of inhibition.
References
- 1. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berthold.com [berthold.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 9. jocpr.com [jocpr.com]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets [ouci.dntb.gov.ua]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1H-Pyrazol-4-Amine Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of 1H-pyrazol-4-amine hydrochloride, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Wear protective gloves (chemically resistant).
-
Wear protective clothing.
-
Wear eye protection (safety goggles or face shield).
-
If dust is generated, wear a respirator.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility. Adherence to local, state, and federal regulations is paramount.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a dedicated, properly sealed, and chemically compatible container for the collection of this compound waste.
-
Ensure the exterior of the container is clean and free from contamination.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
For dry spills, carefully sweep or vacuum the material into a suitable, sealed container for disposal.
-
For wet spills, absorb with an inert material and place in a sealed container.
-
Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report all spills to your laboratory supervisor and EHS department.
-
Quantitative Hazard Data Summary
For quick reference, the following table summarizes the key hazard classifications for 1H-pyrazol-4-amine (the free base, which dictates the primary hazards of the hydrochloride salt).
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets for 4-Amino-1H-pyrazole.[1][2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, building a foundation of trust in your operational practices. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling 1H-pyrazol-4-amine hydrochloride
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1H-pyrazol-4-amine hydrochloride. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound and its derivatives are classified as hazardous substances. Key hazards include:
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or fumes.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Chemical-resistant gloves (e.g., nitrile rubber) | Safety glasses with side shields or chemical splash goggles | NIOSH-approved respirator for dust if not in a fume hood | Lab coat |
| Solution Preparation and Transfer | Chemical fume hood | Chemical-resistant gloves (e.g., nitrile rubber) | Chemical splash goggles or a face shield | Not generally required if in a fume hood | Lab coat, consider a chemical-resistant apron |
| Running Reactions | Chemical fume hood | Chemical-resistant gloves (e.g., nitrile rubber) | Chemical splash goggles or a face shield | Not generally required if in a fume hood | Lab coat |
| Spill Cleanup (Small) | Well-ventilated area | Chemical-resistant gloves (e.g., nitrile rubber) | Chemical splash goggles and a face shield | NIOSH-approved respirator with appropriate cartridges | Chemical-resistant suit or apron |
| Waste Disposal | Chemical fume hood or well-ventilated area | Chemical-resistant gloves (e.g., nitrile rubber) | Chemical splash goggles | Not generally required if handling sealed containers | Lab coat |
Operational Plan: Safe Handling Workflow
Following a systematic workflow is critical to minimize exposure and prevent accidents.
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS) before starting any work.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare and label all necessary equipment and containers.
-
Locate the nearest safety shower and eyewash station.[3]
2. Engineering Controls:
-
All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5]
3. Handling the Chemical:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid, use a ventilated balance enclosure or a chemical fume hood to prevent dust inhalation.
-
Avoid direct contact with skin and eyes.[4]
-
When preparing solutions, always add the solid to the solvent slowly.
4. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1][6]
-
Clean and decontaminate all work surfaces and equipment.
-
Remove and properly store or dispose of contaminated PPE.
5. Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless permitted by your institution's EHS department.[7]
-
Solid Waste:
-
Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.[7]
-
The label should include the chemical name and appropriate hazard warnings.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a labeled, leak-proof, and chemically compatible container.
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated hazardous waste container.
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated hazardous waste accumulation area away from incompatible materials.[7]
-
Follow your institution's procedures for requesting hazardous waste pickup by a licensed professional waste disposal company.[7] The recommended disposal method is typically high-temperature incineration.[7]
-
Safe Handling Workflow Diagramdot
// Node Definitions Start [label="Start: Acquire\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ReviewSDS [label="Review Safety Data Sheet (SDS)", fillcolor="#FBBC05", fontcolor="#202124"]; DonPPE [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepWorkArea [label="Prepare Work Area in\nChemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WeighAndHandle [label="Weigh and Handle Chemical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PerformExperiment [label="Perform Experiment/\nProcedure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decontaminate [label="Decontaminate Glassware\nand Work Surfaces", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DisposeWaste [label="Dispose of Waste in\nLabeled Hazardous Waste Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoffPPE [label="Doff PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WashHands [label="Wash Hands Thoroughly", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Procedure Complete", fillcolor="#F1F3F4", fontcolor="#202124"]; Spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; SpillResponse [label="Follow Spill\nResponse Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> ReviewSDS; ReviewSDS -> DonPPE; DonPPE -> PrepWorkArea; PrepWorkArea -> WeighAndHandle; WeighAndHandle -> PerformExperiment; PerformExperiment -> Decontaminate; Decontaminate -> DisposeWaste; DisposeWaste -> DoffPPE; DoffPPE -> WashHands; WashHands -> End;
// Spill pathway WeighAndHandle -> Spill [dir=both, style=dashed, color="#5F6368"]; PerformExperiment -> Spill [dir=both, style=dashed, color="#5F6368"]; Spill -> SpillResponse; SpillResponse -> Decontaminate; }
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. expert-medicals.co.uk [expert-medicals.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
